molecular formula C21H23NO4 B557749 Fmoc-D-Allo-Ile-OH CAS No. 118904-37-3

Fmoc-D-Allo-Ile-OH

Cat. No.: B557749
CAS No.: 118904-37-3
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-ORAYPTAESA-N
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Description

Fmoc-D-Allo-Ile-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound FMOC-D-allo-Isoleucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426315
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118904-37-3
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a protected amino acid derivative crucial for the synthesis of novel peptides. Its unique stereochemistry offers a valuable tool for modulating peptide conformation, stability, and biological activity in drug discovery and development.

Core Chemical Properties and Structure

This compound is an unnatural amino acid building block used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, which is stable to acidic conditions, allowing for orthogonal protection strategies in complex peptide synthesis.[1][2] The "D-allo" configuration specifies the stereochemistry at the α-carbon (R configuration) and the β-carbon (S configuration).

Chemical Structure

The structural identity of this compound is defined by its IUPAC name, SMILES, and InChI identifiers.

  • IUPAC Name: (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid[3][4]

  • Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3][4]

  • InChI Key: QXVFEIPAZSXRGM-ORAYPTAESA-N[3][4]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. Note that some physical properties, such as melting point and optical rotation, can be lot-dependent and it is recommended to refer to the Certificate of Analysis provided by the supplier for precise values.[5][6]

PropertyValueReference(s)
CAS Number 118904-37-3[7][8]
Molecular Formula C₂₁H₂₃NO₄[8][9]
Molecular Weight 353.41 g/mol [3][7]
Appearance White to off-white solid powder[3][7]
Boiling Point 559.8 ± 33.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Slightly soluble in water.[8]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[1] The incorporation of a D-allo-isoleucine residue can significantly alter the resulting peptide's secondary structure, proteolytic stability, and receptor-binding affinity.[10] This makes it a valuable tool for peptide drug design, where modifying the peptide backbone is a common strategy to enhance therapeutic properties.[10][11]

The general workflow for incorporating this compound into a growing peptide chain on a solid support involves a cycle of deprotection, washing, coupling, and final washing steps.

spss_workflow resin Peptide-Resin (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Step 1 wash1 DMF Wash deprotection->wash1 Step 2 coupling Coupling: This compound + Activator (e.g., HCTU/DIPEA) wash1->coupling Step 3 wash2 DMF Wash coupling->wash2 Step 4 new_resin Peptide-Resin (Extended by one residue, Fmoc-Protected) wash2->new_resin Step 5 cycle Repeat Cycle for next amino acid new_resin->cycle cycle->deprotection Start next cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Experimental Protocols

The following are representative protocols for the use of this compound in manual Fmoc-SPPS. These should be adapted based on the specific peptide sequence, resin, and scale of the synthesis.

Fmoc Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the activation of this compound and its subsequent coupling to the deprotected peptide-resin.

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.

  • Add an activator base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution to activate the carboxylic acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines.

  • Once the coupling is complete (Kaiser test is negative), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for successful peptide synthesis. The primary methods for characterization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the amino acid derivative. While baseline separation of all four isoleucine stereoisomers under one set of conditions can be challenging, a general method can be employed for purity assessment.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient, for example from 30% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm, corresponding to the Fmoc group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

Fmoc-D-Allo-Ile-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-allo-Isoleucine-OH (Fmoc-D-Allo-Ile-OH), a crucial building block for peptide synthesis, particularly in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis protocols, and biological significance of this unnatural amino acid.

Core Compound Data

This compound is a derivative of the D-isomer of allo-isoleucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function. This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).

PropertyValue
CAS Number 118904-37-3[1]
Molecular Weight 353.4 g/mol [1] or 353.41 g/mol
Molecular Formula C₂₁H₂₃NO₄[1]
Appearance White to off-white solid powder
Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides a stable protecting layer for the amino acid's amine group, which can be selectively and mildly cleaved using a base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] The incorporation of an unnatural amino acid like D-allo-isoleucine can confer unique structural and functional properties to synthetic peptides, such as increased stability against enzymatic degradation and enhanced biological activity.[4]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20% v/v)

  • Coupling reagents (e.g., HBTU, HATU, HCTU)[4]

  • Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)[4]

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))[5]

  • Diethyl ether (cold)

Methodology:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF, for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[3][6] This step is typically performed twice to ensure complete deprotection. The resin is then washed thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, 3-5 equivalents of this compound and a similar equivalence of a coupling reagent (e.g., HCTU) are dissolved in DMF. An excess of a base like DIPEA (6-10 equivalents) is added to activate the carboxylic acid of the amino acid.[4]

  • Coupling: The activated this compound solution is immediately added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[4] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[4]

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, water, and TIS, for 2-3 hours.[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

SPPS_Workflow cluster_1 Synthesis Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Deprotection->Washing1 Coupling Coupling Washing1->Coupling Washing1->Coupling Activation Amino Acid Activation (this compound, HCTU, DIPEA) Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage & Final Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of D-allo-Isoleucine Containing Peptides

The incorporation of D-amino acids, such as D-allo-isoleucine, is a strategy observed in nature to produce peptides with enhanced biological properties. A notable example is the bombinin family of antimicrobial peptides, which are found in the skin secretions of the European fire-bellied toad (Bombina variegata).[2][7]

Several peptides within the bombinin H family contain a D-allo-isoleucine residue at their second position.[2] These peptides exhibit potent antimicrobial activity against a range of bacteria and can also have hemolytic effects.[2] The presence of the D-amino acid is believed to be the result of a post-translational modification of the corresponding L-amino acid.[7]

The D-allo-isoleucine residue in bombinin H4 has been shown to play a crucial role in its potent activity against the parasite Leishmania.[8] It is suggested that this specific residue acts as an anchor, facilitating the peptide's interaction and disruption of the parasite's membrane.[8] This highlights the importance of stereochemistry in peptide-membrane interactions and the potential for designing more effective peptide-based drugs by incorporating such unnatural amino acids.

Biological_Context cluster_Organism Bombina variegata (Toad) Precursor_Protein Precursor Protein (with L-allo-Ile) Post_Translational_Modification Post-Translational Modification Precursor_Protein->Post_Translational_Modification Bombinin_Peptide Active Bombinin Peptide (with D-allo-Ile) Post_Translational_Modification->Bombinin_Peptide Target_Pathogen Pathogen (e.g., Bacteria, Leishmania) Bombinin_Peptide->Target_Pathogen interacts with Membrane_Disruption Membrane Disruption Target_Pathogen->Membrane_Disruption leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Fig. 2: Biosynthesis and mode of action of D-allo-Ile containing peptides.

Conclusion

This compound is a valuable reagent for peptide chemists aiming to develop peptides with enhanced stability and novel biological activities. Its use in SPPS allows for the creation of peptide analogs of naturally occurring antimicrobial agents or the design of entirely new therapeutic peptides. The study of peptides like the bombinins provides a compelling rationale for the exploration of D-amino acid incorporation in drug discovery and development.

References

The Solubility Profile of Fmoc-D-Allo-Ile-OH in DMF and DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a crucial building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in common SPPS solvents, namely N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), is critical for optimizing peptide coupling reactions, ensuring synthesis efficiency, and achieving high-purity target peptides. This document compiles available solubility data, presents a comprehensive experimental protocol for solubility determination, and contextualizes the role of this protected amino acid in peptide synthesis.

Core Concepts: The Critical Role of Solubility in SPPS

The efficiency of coupling steps in SPPS is fundamentally dependent on the solubility of the Fmoc-protected amino acids. Inadequate solubility can precipitate a cascade of synthetic challenges, including:

  • Incomplete Reactions: Undissolved this compound is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences and compromising the integrity of the final product.

  • Suboptimal Reaction Kinetics: Even at full dissolution, low concentrations can decelerate coupling reactions, necessitating extended reaction times or resulting in incomplete incorporation of the amino acid.

  • Aggregation: Certain Fmoc-amino acids exhibit a propensity for aggregation in solution, which can diminish their effective concentration and impede reactivity.

DMF and DMSO are favored solvents in SPPS due to their high polarity and aprotic nature, which grant them excellent solvating capabilities for a broad spectrum of organic molecules, including protected amino acids.

Quantitative Solubility Data

While empirical determination is recommended for precise applications, the following table summarizes the currently available quantitative and qualitative solubility data for this compound.

CompoundSolventSolubilityMolar Concentration (mM)Notes
This compound DMSO 100 mg/mL[1]282.96 mM[1]Ultrasonic assistance is required. The use of new, anhydrous DMSO is advised.[1]
This compound DMF Data not available; likely high solubilityNot determinedGenerally described as soluble in organic solvents.[2] Experimental determination is recommended.

Note: The molecular weight of this compound is 353.41 g/mol .

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound under specific laboratory conditions, the following protocol, which utilizes High-Performance Liquid Chromatography (HPLC) for quantification, is recommended. This method is adapted from established procedures for similar Fmoc-amino acids.

1. Preparation of Saturated Solution

  • Dispensation: Accurately weigh an excess amount of this compound (e.g., ~150 mg) into a clean vial.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL of DMF or DMSO).

  • Equilibration: Seal the vial and place it on a thermostatic shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium.

2. Separation of Undissolved Solid

  • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Supernatant Extraction: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: For enhanced accuracy, filter the extracted supernatant through a 0.22 µm syringe filter to remove any residual microparticles.

3. Sample Preparation for HPLC Analysis

  • Dilution: Perform a precise serial dilution of the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.

4. Quantitative Analysis by HPLC

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

  • Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

  • Concentration Determination: Determine the concentration of the diluted sample using the generated calibration curve.

5. Calculation of Solubility

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the total dilution factor.

  • Express the final solubility in the desired units (e.g., mg/mL or mol/L).

Role in Biological Pathways

As a protected amino acid derivative, this compound serves as a synthetic building block and is not known to be directly involved in biological signaling pathways. Its significance lies in its incorporation into custom-synthesized peptides. The final peptide, not the individual protected amino acid, is designed to interact with biological systems, modulate signaling cascades, or serve as a therapeutic agent. The unique stereochemistry of D-allo-isoleucine can be leveraged to create peptides with altered secondary structures, enhanced proteolytic stability, or novel receptor-binding affinities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep 1. Saturated Solution Preparation cluster_sep 2. Solid-Liquid Separation cluster_hplc 3. HPLC Analysis cluster_calc 4. Final Calculation A Weigh excess This compound B Add precise volume of DMF or DMSO A->B C Equilibrate for 24-48h (Thermostatic Shaker) B->C D Centrifuge at high speed C->D To Separation E Extract clear supernatant D->E F Filter supernatant (0.22 µm filter) E->F H Perform precise serial dilution of supernatant F->H To Analysis G Prepare standard solutions & generate calibration curve J Determine concentration from calibration curve G->J I Inject diluted sample into HPLC H->I I->J K Calculate original concentration (Conc. x Dilution Factor) J->K To Calculation

Caption: Experimental workflow for determining the solubility of this compound.

References

where to buy high-purity Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to sourcing and utilizing high-purity Fmoc-D-Allo-Ile-OH for researchers, scientists, and professionals in drug development. This document provides a comparative overview of suppliers, detailed experimental protocols, and workflow visualizations to facilitate procurement and application.

Sourcing High-Purity this compound

Fmoc-D-allo-isoleucine (this compound) is a non-natural amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation. The quality of this reagent is paramount, as impurities can introduce contaminants that are difficult to remove in downstream processes.

High-purity this compound is available from several reputable suppliers specializing in reagents for peptide synthesis and life sciences research. Key considerations when selecting a supplier include documented purity levels (typically determined by HPLC), availability of a Certificate of Analysis (CoA) for each lot, and comprehensive technical data.

Comparative Data of Leading Suppliers

For researchers to make an informed decision, the following table summarizes key quantitative data for this compound from prominent suppliers in the field. Data is compiled from publicly available product specifications.

ParameterSupplierPurity (by HPLC)AppearanceMolecular FormulaMolecular WeightCAS Number
This compound Bachem ≥98.0%White to off-white crystalline powderC₂₁H₂₃NO₄365.42 g/mol 143530-97-0
This compound Iris Biotech ≥98%White powderC₂₁H₂₃NO₄365.42 g/mol 143530-97-0
This compound Chem-Impex >99%White crystalline powderC₂₁H₂₃NO₄365.42 g/mol 143530-97-0
This compound Sigma-Aldrich ≥98% (HPLC)White to off-white powderC₂₁H₂₃NO₄365.42 g/mol 143530-97-0

Experimental Protocols and Methodologies

The successful application of this compound in peptide synthesis relies on optimized and validated protocols. Below are standard methodologies for its use.

Standard Coupling Protocol in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound onto a resin-bound peptide chain following Fmoc deprotection.

  • Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation : In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 eq. to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF for 2-5 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring : Perform a qualitative ninhydrin (Kaiser) test to confirm the reaction's completion. A negative result (yellow beads) indicates a successful coupling.

  • Final Wash : Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle.

Quality Control via High-Performance Liquid Chromatography (HPLC)

To verify the purity of the starting material, a standard analytical HPLC method can be employed.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System : Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient : Run a linear gradient from 10% to 90% Solvent B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor the eluent at a wavelength of 265 nm, which corresponds to the absorbance maximum of the Fmoc group.

  • Analysis : Integrate the peak area to determine the purity percentage.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes and logical flows relevant to the use of this compound.

cluster_procurement Procurement Phase cluster_qc Quality Control Phase A Identify Research Need for This compound B Search Reputable Suppliers (e.g., Bachem, Iris, Chem-Impex) A->B C Request & Compare Certificates of Analysis (CoA) B->C D Evaluate Purity (HPLC), Cost, and Availability C->D E Select Supplier & Place Order D->E F Receive Reagent E->F G Perform Incoming QC (Analytical HPLC) F->G H Approve for Use G->H

Caption: Procurement and Quality Control Workflow for this compound.

Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate this compound (HBTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 NextCycle Proceed to Next Coupling Cycle Wash2->NextCycle

Caption: Experimental Workflow for SPPS Coupling of this compound.

An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of Fmoc-D-Allo-Ile-OH in solid-phase peptide synthesis (SPPS). The information is intended to ensure safe laboratory practices and effective utilization of this compound in research and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid, is a non-proteinogenic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function is fundamental to its application in Fmoc-based solid-phase peptide synthesis.[1] Quantitative physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₂₁H₂₃NO₄[2][3][4]
Molecular Weight 353.4 g/mol [3][4]
Appearance White to off-white solid powder[5]
Density 1.2 ± 0.1 g/cm³[5][6]
Boiling Point 559.8 ± 33.0 °C at 760 mmHg[5][6]
Flash Point 292.4 ± 25.4 °C[5][6]
Water Solubility Slightly soluble[6]
Storage Temperature Store at RT, though refrigeration is also recommended.[6]

Table 2: Identifiers

IdentifierValueSource(s)
CAS Number 118904-37-3[2][4]
Synonyms Nα-Fmoc-D-allo-isoleucine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine[1][2][4]
InChI Key QXVFEIPAZSXRGM-YJYMSZOUSA-N
SMILES CC--INVALID-LINK----INVALID-LINK--C(O)=O

Safety and Handling Precautions

While specific OSHA hazards are not listed for this compound, it should be handled with the care accorded to all laboratory chemicals.[2] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause respiratory tract and skin irritation.[2][7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment cluster_engineering Engineering Controls start Researcher Handling This compound ppe_items Splash Goggles Chemical-Resistant Gloves Full Suit/Lab Coat Dust Respirator Boots start->ppe_items Must Wear fume_hood Chemical Fume Hood or Local Exhaust Ventilation

Recommended PPE for handling this compound.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust. Keep away from heat and sources of ignition. Do not breathe dust. Wash hands thoroughly after handling.[2][6]

  • Storage : Keep the container tightly closed. Store in a dry and well-ventilated place.[2] While room temperature storage is indicated by some suppliers, refrigeration is also recommended to ensure long-term stability.[6]

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response spill Spill of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe small_spill Small Spill ppe->small_spill Assess Spill Size large_spill Large Spill ppe->large_spill Assess Spill Size cleanup_small Use appropriate tools to place spilled solid in a waste disposal container. small_spill->cleanup_small cleanup_large Use a shovel to place the material into a convenient waste disposal container. large_spill->cleanup_large disposal Dispose of waste according to federal, state, and local environmental regulations. cleanup_small->disposal cleanup_large->disposal

General spill response workflow for this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-allo-isoleucine can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.

General Fmoc-SPPS Cycle

The synthesis involves a cyclical process of deprotection, activation, and coupling.[8][9]

  • Resin Swelling : The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour in a peptide synthesis vessel.[9]

  • Fmoc Deprotection : The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-3 minutes followed by a longer treatment of 10-15 minutes to ensure complete removal.[9] The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Activation and Coupling : The next amino acid in the sequence (e.g., this compound) is activated. A common method involves dissolving the Fmoc-amino acid and an activating agent (e.g., HATU) in DMF, followed by the addition of a base such as N,N-diisopropylethylamine (DIEA).[9][10] This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours to facilitate coupling. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.[9]

  • Washing : After the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[9]

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane and water) to prevent side reactions. The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Biological Significance and Signaling Pathways

The incorporation of non-natural amino acids like D-allo-isoleucine into peptides is a key strategy in drug development. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing D-amino acids, the resulting peptidomimetics can exhibit significantly enhanced stability and, consequently, improved pharmacokinetic profiles.

While there is no specific signaling pathway documented for this compound itself, peptides synthesized using this building block can be designed to interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The increased stability of these modified peptides can lead to prolonged receptor occupancy or enzyme inhibition, potentially enhancing their therapeutic effect.

The following diagram provides a conceptual illustration of how a D-amino acid-containing peptide might interact with a generic cell signaling pathway, leading to a sustained biological response due to its resistance to degradation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space peptide Peptide containing D-Allo-Isoleucine receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds and Activates protease Protease peptide->protease Resistant to Degradation signaling_cascade Signaling Cascade (e.g., cAMP, MAPK) receptor->signaling_cascade Initiates response Sustained Biological Response signaling_cascade->response Leads to

Hypothetical interaction of a D-amino acid peptide with a cell signaling pathway.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Users should always consult the specific SDS for this compound before handling the material. The experimental protocols described are generalized and may require optimization for specific applications.

References

The Stereochemical Landscape of D-allo-isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of D-allo-isoleucine, a critical aspect for professionals in biochemistry, pharmacology, and drug development. Isoleucine, an essential amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers. Understanding the unique spatial arrangement and physicochemical properties of each isomer, particularly D-allo-isoleucine, is paramount for applications ranging from peptide synthesis to the development of novel therapeutics.

Introduction to the Stereoisomers of Isoleucine

Isoleucine (2-amino-3-methylpentanoic acid) has two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This results in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.[1] The naturally occurring form found in proteins is L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid).[1] D-allo-isoleucine is the diastereomer of L-isoleucine and the enantiomer of L-allo-isoleucine.[2]

The four stereoisomers are:

  • L-isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid

  • D-isoleucine: (2R, 3R)-2-amino-3-methylpentanoic acid

  • L-allo-isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid

  • D-allo-isoleucine: (2R, 3S)-2-amino-3-methylpentanoic acid[1][3]

Quantitative Physicochemical Properties

The distinct three-dimensional arrangements of the atoms in each stereoisomer lead to differences in their physical properties. These variations are crucial for their identification and separation.[1]

Table 1: Physicochemical Properties of Isoleucine Stereoisomers
StereoisomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
L-IsoleucineC₆H₁₃NO₂131.175-
D-IsoleucineC₆H₁₃NO₂131.175-
L-allo-IsoleucineC₆H₁₃NO₂131.175-
D-allo-IsoleucineC₆H₁₃NO₂131.17291 (dec.)

Data for melting points of L-isoleucine, D-isoleucine, and L-allo-isoleucine were not consistently available in the initial search results.

Table 2: Optical Activity of Isoleucine Stereoisomers
StereoisomerSpecific Rotation ([α]D²⁰)Conditions
L-Isoleucine+38.9° to +41.8°c=4, 6 N HCl[1]
D-Isoleucine-39.0° ± 2.0°c=5, 5M aq. HCl[1]
L-allo-IsoleucineNot available-
D-allo-Isoleucine-33° to -39°c=5, 1 N HCl[1]
D-allo-Isoleucine-38°in 6 M HCl

Experimental Protocols for Separation and Analysis

The separation and identification of isoleucine stereoisomers are significant challenges in analytical biochemistry.[1] Various techniques have been developed, from classical enzymatic methods to modern chromatographic and spectroscopic approaches.

Enzymatic Resolution

Early methods for separating amino acid enantiomers relied on the high stereospecificity of enzymes. This technique, known as enzymatic resolution, involves the selective enzymatic modification of one enantiomer in a racemic mixture, allowing for subsequent separation based on differing chemical properties.[1]

Illustrative Protocol for Enzymatic Resolution of a Diastereomeric Mixture:

  • Derivatization: A mixture of L-isoleucine and D-allo-isoleucine is acetylated to form N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.[4]

  • Enzymatic Hydrolysis: The acetylated mixture is dissolved in a buffered solution, and an acylase enzyme (e.g., hog kidney acylase) is introduced.[1][4] The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-amino acid, yielding L-isoleucine and acetate, while the N-acetyl-D-allo-isoleucine remains unchanged.[1]

  • Separation: The resulting mixture contains L-isoleucine and N-acetyl-D-allo-isoleucine. These two compounds can then be separated based on differences in their physicochemical properties, such as solubility or charge, using techniques like crystallization or ion-exchange chromatography.

  • Hydrolysis: The separated N-acetyl-D-allo-isoleucine can then be chemically hydrolyzed to obtain pure D-allo-isoleucine.

Chiral Chromatography

Contemporary separation of isoleucine stereoisomers is predominantly achieved through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).[1] This powerful technique offers high resolution and sensitivity for separating all four stereoisomers.

Principle of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.[1] This differential interaction leads to varying retention times for each isomer, enabling their separation and quantification.

Experimental Protocol for Chiral HPLC Separation:

  • Column Selection: A column with a suitable chiral stationary phase is chosen. For instance, a pentabromobenzyl-modified silica gel (PBr column) has been shown to be effective in separating isoleucine stereoisomers.[5]

  • Sample Preparation: The mixture of isoleucine stereoisomers is dissolved in an appropriate solvent, which will also serve as the mobile phase.[1] To enhance detection sensitivity, derivatization with a fluorogenic reagent can be performed.[1]

  • Chromatographic Separation: The prepared sample is injected into the HPLC system. The mobile phase carries the sample through the chiral column. Due to the differential interactions with the CSP, the stereoisomers travel at different rates and elute from the column at distinct times.[1]

  • Detection: As the separated isomers exit the column, they are detected by a suitable detector, such as a UV or fluorescence detector.[1] The retention time of each peak identifies the specific stereoisomer, and the peak area corresponds to its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between diastereomers like isoleucine and allo-isoleucine. Simple ¹H and ¹³C NMR analysis allows for the distinction based on the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter.[6][7] This method can be applied to estimate the extent of epimerization during chemical reactions such as peptide coupling.[6]

Visualizing Stereochemical Relationships and Workflows

Diagram 1: Stereochemical Relationships of Isoleucine Isomers

G Stereochemical Relationships of Isoleucine Isomers cluster_isoleucine Isoleucine cluster_alloisoleucine allo-Isoleucine LIso L-Isoleucine (2S, 3S) DIso D-Isoleucine (2R, 3R) LIso->DIso Enantiomers LAllo L-allo-Isoleucine (2S, 3R) LIso->LAllo Diastereomers DAllo D-allo-Isoleucine (2R, 3S) LIso->DAllo Diastereomers DIso->LAllo Diastereomers DIso->DAllo Diastereomers LAllo->DAllo Enantiomers

Caption: Relationships between the four stereoisomers of isoleucine.

Diagram 2: Experimental Workflow for Chiral HPLC Analysis

G Experimental Workflow for Chiral HPLC Analysis Sample Mixture of Isoleucine Stereoisomers Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation Injection Injection into HPLC System Preparation->Injection Column Separation on Chiral Stationary Phase Column Injection->Column Detection Detection (UV/Fluorescence) Column->Detection Analysis Data Analysis (Retention Times, Peak Areas) Detection->Analysis

Caption: A typical workflow for the separation and analysis of isoleucine stereoisomers using chiral HPLC.

References

The Strategic Incorporation of Fmoc-D-Allo-Ile-OH in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of non-canonical amino acids into peptide-based therapeutics represents a significant advancement in drug discovery. Among these, Fmoc-D-Allo-Ile-OH, a protected form of the D-allo-isoleucine stereoisomer, offers unique advantages in modulating peptide conformation, enhancing proteolytic stability, and improving biological activity. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The strategic substitution of canonical L-amino acids with D-isomers like D-allo-isoleucine can profoundly alter the physicochemical properties of a peptide. This modification is a key strategy in overcoming the inherent limitations of peptide therapeutics, such as poor stability and bioavailability.[1] this compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing these beneficial characteristics.[1]

Enhancing Antimicrobial Potency: The Case of Bombinin H4

A prominent example of the successful application of D-allo-isoleucine is found in the antimicrobial peptide Bombinin H4.[1] Isolated from the skin secretions of the toad Bombina variegata, Bombinin H4 is a diastereomer of Bombinin H2, differing only by the presence of D-allo-isoleucine at the second position instead of L-isoleucine.[1] This single stereochemical change results in a significant enhancement of its antimicrobial and anti-parasitic activity, particularly against Leishmania.[1] While Bombinins H generally exhibit lower antimicrobial effects and higher hemolytic activity, the D-isomers have been found to be more active in various tests.[2]

Engineering Receptor Antagonists: The Allo-aca Story

In the realm of metabolic diseases and oncology, the leptin receptor antagonist peptide, Allo-aca, demonstrates the therapeutic potential of incorporating non-natural amino acids. This peptide mimetic effectively blocks leptin signaling and has shown picomolar activities in various cellular systems.[3][4] A peripherally acting analog of Allo-aca, designated d-Ser, which also incorporates D-amino acids, has been shown to inhibit the leptin-dependent proliferation of breast and colorectal cancer cells at a concentration of 1nM, highlighting the potent anti-neoplastic activity achievable with such modifications.[5]

Quantitative Pharmacological Data

The inclusion of D-allo-isoleucine significantly impacts the biological activity of peptides. The following tables summarize key quantitative data for peptides containing this non-canonical amino acid.

PeptideTarget/OrganismAssayResultReference
Bombinin H4Staphylococcus aureus ATCC 29213Minimum Inhibitory Concentration (MIC)12.5 µM[6]
Bombinin H2Staphylococcus aureus ATCC 29213Minimum Inhibitory Concentration (MIC)>50 µM[6]
Bombinin H4Staphylococcus aureus Cowan IMinimum Inhibitory Concentration (MIC)25 µM[6]
Bombinin H2Staphylococcus aureus Cowan IMinimum Inhibitory Concentration (MIC)50 µM[6]
Bombinin H4Human Red Blood CellsHemolytic Activity (at 50 µM)~30%[6]
Bombinin H2Human Red Blood CellsHemolytic Activity (at 50 µM)~15%[6]
Allo-acaMCF-7 (Breast Cancer Cells)Inhibition of Leptin-Induced Proliferation (IC50)200 pM[4]
d-Ser (Allo-aca analog)Breast and Colorectal Cancer CellsInhibition of Leptin-Dependent Proliferation1 nM[5]

Experimental Protocols

The synthesis of peptides incorporating this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Below is a representative methodology.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing D-allo-isoleucine on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., this compound) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing Mechanisms and Pathways

Leptin Receptor Signaling Pathway

The leptin receptor antagonist Allo-aca and its analogs exert their effects by inhibiting the signaling cascade initiated by leptin binding. This pathway involves the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the MAPK/ERK and PI3K/AKT pathways.

Leptin_Signaling_Pathway Leptin Leptin LeptinReceptor Leptin Receptor (ObR) Leptin->LeptinReceptor Binds JAK2 JAK2 LeptinReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates MAPK_pathway MAPK/ERK Pathway pJAK2->MAPK_pathway Activates PI3K_pathway PI3K/AKT Pathway pJAK2->PI3K_pathway Activates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression (Proliferation, Angiogenesis) pSTAT3->GeneExpression Dimerizes & Translocates to Nucleus MAPK_pathway->GeneExpression PI3K_pathway->GeneExpression Allo_aca Allo-aca / d-Ser Allo_aca->LeptinReceptor Blocks

Caption: Leptin receptor signaling and its inhibition by Allo-aca.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound follows a cyclical process of deprotection and coupling on a solid support.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Repeat for next Amino Acid? Wash2->Check Check->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Check->FinalDeprotection No Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) & Lyophilization Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conceptual Model: Antimicrobial Peptide Mechanism of Action

Antimicrobial peptides like Bombinin H4 are thought to exert their effect by disrupting the bacterial cell membrane. Several models have been proposed to explain this process.

AMP_Mechanism Peptide Antimicrobial Peptide (e.g., Bombinin H4) Membrane Bacterial Cell Membrane Peptide->Membrane Attraction Binding Electrostatic Binding Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion PoreFormation Pore Formation (Barrel-Stave, Toroidal, etc.) Insertion->PoreFormation CarpetModel Carpet-like Disruption Insertion->CarpetModel Lysis Membrane Lysis & Cell Death PoreFormation->Lysis CarpetModel->Lysis

Caption: Conceptual models of antimicrobial peptide-induced membrane disruption.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its incorporation into peptide sequences offers a reliable strategy to enhance biological activity and improve pharmacokinetic properties. The examples of Bombinin H4 and Allo-aca underscore the significant impact that a single stereochemical modification can have on therapeutic potential. As the field of peptide therapeutics continues to evolve, the strategic use of non-canonical amino acids like D-allo-isoleucine will undoubtedly play a pivotal role in the development of next-generation drugs.

References

Spectroscopic Characterization of Fmoc-D-Allo-Ile-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a crucial building block in peptide synthesis. Due to the limited availability of specific experimental spectra for the D-allo-isoleucine stereoisomer, this document presents representative data derived from its closely related isomer, Fmoc-L-isoleucine. This information, coupled with detailed experimental protocols, serves as a reliable reference for the characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, based on data for Fmoc-L-isoleucine. The spectra are generally recorded in deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ) in ppm
Aromatic (Fmoc)7.20 - 7.80
NH (Amide)~5.30
CH (Fmoc)~4.25
CH₂ (Fmoc)~4.40
α-CH (Isoleucine)~4.15
β-CH (Isoleucine)~1.90
γ-CH₂ (Isoleucine)~1.40, ~1.15
γ-CH₃ (Isoleucine)~0.95
δ-CH₃ (Isoleucine)~0.90

Table 2: Representative ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ) in ppm
C=O (Carboxyl)~175
C=O (Carbamate)~156
Aromatic (Fmoc)120 - 144
CH (Fmoc)~47
CH₂ (Fmoc)~67
α-C (Isoleucine)~58
β-C (Isoleucine)~37
γ-C (Isoleucine)~25
γ-CH₃ (Isoleucine)~15
δ-CH₃ (Isoleucine)~11
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a solid sample can be analyzed as a KBr pellet or a thin film.

Table 3: Key IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
N-H (Amide)3280 - 3350Stretching
C-H (Aromatic, Fmoc)3000 - 3100Stretching
C-H (Aliphatic, Ile)2850 - 2980Stretching
C=O (Carboxylic Acid)1700 - 1725Stretching
C=O (Carbamate)1680 - 1700Stretching
C=C (Aromatic, Fmoc)1450, 1500-1600Stretching
C-N1200 - 1350Stretching
C-O1050 - 1250Stretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
[M+H]⁺ (Positive Ion Mode) m/z 354.17
[M-H]⁻ (Negative Ion Mode) m/z 352.16
Key Fragment Ions Loss of the Fmoc group is a characteristic fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

    • For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

    • For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing :

    • Process the raw data by applying a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation :

    • Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[3]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

ESI-Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a stock solution of this compound in an organic solvent such as methanol, acetonitrile, or a mixture with water, at a concentration of approximately 1 mg/mL.[4]

    • Dilute this stock solution to a final concentration of around 10 µg/mL using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]

    • Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]

  • Data Acquisition :

    • Infuse the sample solution into the electrospray source using a syringe pump at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Processing :

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_results Results Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute in ESI-compatible Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Process NMR Data (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc Process IR Spectrum (Baseline Correction) IR_Acq->IR_Proc MS_Proc Analyze Mass Spectrum (Identify Molecular Ion) MS_Acq->MS_Proc NMR_Data NMR Spectra & Peak Lists NMR_Proc->NMR_Data IR_Data IR Spectrum & Peak Table IR_Proc->IR_Data MS_Data Mass Spectrum & m/z Values MS_Proc->MS_Data Final_Report Final Characterization Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to Fmoc-D-Allo-Ile-OH: From Procurement to Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Allo-Ile-OH, a crucial building block in modern peptide synthesis. We will delve into its commercial availability and pricing, detailed experimental protocols for its incorporation into peptide chains, and the functional implications of peptides containing this non-proteinogenic amino acid.

Commercial Availability and Price Comparison

This compound is available from a range of commercial suppliers, catering to various research and development needs. The price can fluctuate based on purity, quantity, and the supplier. Below is a comparative summary of major suppliers and their listed prices.

SupplierCatalog NumberPurityQuantityPrice (USD)
Aapptec AFI210>98%1gVaries
5gVaries
Advanced ChemTech FI3327>98%1g$80.00
5g$320.00
25g$1,020.00
Aladdin F104241≥98%100mg$28.90
250mg$54.90
1g$162.90
5g$645.90
10g$1,161.90
25g$2,612.90
Bachem F-3370>99.0%1gVaries
5gVaries
MedChemExpress HY-W01755899.79%100mg$43.00
250mg$75.00
1g$195.00
5g$680.00
Sigma-Aldrich CDS010339Not Specified25mg$114.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white solid powder
CAS Number 118904-37-3
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides. The Fmoc protecting group on the α-amino function is stable to acidic conditions but can be readily cleaved by a mild base, typically piperidine. This orthogonality allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The incorporation of the D-allo-isoleucine, a stereoisomer of L-isoleucine, can introduce unique conformational constraints into a peptide, potentially enhancing its biological activity, stability against enzymatic degradation, and receptor-binding affinity.

Generalized Experimental Protocol for SPPS using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence using manual SPPS. The specific parameters may require optimization based on the peptide sequence and the solid support used.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide and side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the final peptide product under vacuum.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, DIEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for the incorporation of this compound in SPPS.

Biological Activity of Peptides Containing D-Allo-Isoleucine

The incorporation of D-amino acids, such as D-allo-isoleucine, into peptides is a strategy to enhance their therapeutic potential. Peptides containing D-allo-isoleucine have been found in nature, for instance, in the skin secretions of certain frogs, and exhibit potent biological activities.

Antimicrobial and Hemolytic Activity

A notable example is the bombinin family of peptides, some of which contain D-allo-isoleucine. These peptides display significant antimicrobial activity against a broad spectrum of bacteria.[1][2] The proposed mechanism of action for many antimicrobial peptides (AMPs) is the disruption of the bacterial cell membrane.

The mechanism of membrane disruption by antimicrobial peptides is a complex process that does not involve a classical signaling cascade but rather a direct physical interaction with the cell membrane, leading to its permeabilization and eventual lysis of the bacterial cell.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane LipidBilayer Lipid Bilayer AMP Antimicrobial Peptide (containing D-Allo-Ile-OH) Binding Electrostatic Binding to Negatively Charged Membrane AMP->Binding Insertion Hydrophobic Insertion into the Membrane Binding->Insertion Pore Pore Formation (e.g., Toroidal or Barrel-Stave) Insertion->Pore Disruption Membrane Disruption & Destabilization Pore->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of membrane disruption by antimicrobial peptides.

This direct action on the cell membrane is a key reason why AMPs are considered promising alternatives to conventional antibiotics, as it is more difficult for bacteria to develop resistance to this mode of killing.

References

natural occurrence and biological significance of D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Natural Occurrence and Biological Significance of D-allo-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered anomalies in a predominantly L-amino acid-based biological world, are now recognized as crucial molecules with diverse physiological roles. Among these, D-allo-isoleucine, a non-proteinogenic stereoisomer of L-isoleucine, has emerged as a compound of significant interest. Its presence in natural products, ranging from bacterial metabolites to amphibian skin peptides, and its association with specific biological activities, underscore its potential in various research and therapeutic applications. This technical guide provides a comprehensive overview of the , with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Occurrence of D-allo-Isoleucine

D-allo-isoleucine is found in a variety of natural sources, often as a constituent of larger molecules with specific biological functions. Its distribution, though not as widespread as some other D-amino acids, is notable in certain microorganisms and animal secretions.

In Bacteria

Certain species of lactic acid bacteria are known to produce and secrete D-branched-chain amino acids, including D-allo-isoleucine, into their growth medium. This production is linked to the presence of homologs to isoleucine 2-epimerase. The concentrations of D-allo-isoleucine can vary significantly between different bacterial species and strains, as well as with the growth phase.

Table 1: Concentration of D-allo-Isoleucine in Lactic Acid Bacteria Cultures

Bacterial SpeciesGrowth PhaseD-allo-Isoleucine Concentration (mM)Reference
Lactobacillus fermentumStationary~0.15[1]
Weissella paramesenteroidesStationary~0.10[1]
Lactobacillus reuteriStationary~0.08[1]
Leuconostoc mesenteroides subsp. mesenteroidesStationary~0.05[1]
Leuconostoc gelidum subsp. gasicomitatumStationary~0.04[1]
Lactobacillus vaginalisStationary~0.03[1]
Leuconostoc pseudomesenteroidesStationary~0.02[1]
In Amphibian Skin Secretions

The skin secretions of certain amphibians are a rich source of bioactive peptides, some of which contain D-amino acids. The European fire-bellied toad, Bombina variegata, produces a family of antimicrobial peptides known as bombinins H. One of these peptides, bombinin H4, contains D-allo-isoleucine at its second position. While the exact concentration of D-allo-isoleucine in the crude skin secretion is not well-documented, the presence of D-amino acid-containing peptides is a notable feature of the chemical defense system of these amphibians.[2]

In Fungi (as part of Actinomycins)

Streptomyces species, which are technically bacteria but are often studied in the context of fungal natural products, produce a class of chromopeptide lactone antibiotics called actinomycins. The actinomycin C complex, produced by Streptomyces chrysomallus, includes actinomycin C2 and C3, which differ from actinomycin C1 (also known as actinomycin D) by the replacement of one or both D-valine residues with D-allo-isoleucine.[3][4] The production levels of these actinomycin variants can be influenced by culture conditions.

In Marine Invertebrates and Algae

The presence of free D-amino acids has been surveyed in various marine bivalves, with D-alanine and D-aspartate being the most commonly detected.[5] However, specific quantitative data for D-allo-isoleucine in marine invertebrates is scarce in the available literature. One study on the free amino acid composition of marine algae noted the presence of a small amount of alloisoleucine in the brown alga Undaria pinnatifida.

Biological Significance of D-allo-Isoleucine

The incorporation of D-allo-isoleucine into peptides confers unique structural and functional properties that are often critical for their biological activity.

Role in Antimicrobial and Anti-parasitic Peptides

The most well-characterized biological role of D-allo-isoleucine is its contribution to the activity of the antimicrobial peptide bombinin H4. This peptide exhibits activity against Gram-positive and Gram-negative bacteria, fungi, and notably, the parasite Leishmania. The presence of D-allo-isoleucine at the second position of bombinin H4 is crucial for its enhanced leishmanicidal activity compared to its all-L-amino acid counterpart, bombinin H2.[2] The D-amino acid is thought to provide resistance to proteolytic degradation and may also influence the peptide's interaction with the target cell membrane.

Contribution to the Diversity of Actinomycins

The actinomycins are a class of potent anticancer and antibiotic agents. The substitution of D-valine with D-allo-isoleucine in actinomycins C2 and C3 contributes to the structural diversity of this important class of natural products.[3] This structural variation can influence the biological activity and pharmacological properties of the compounds.

Experimental Protocols

This section provides detailed methodologies for the analysis of D-allo-isoleucine and the assessment of its biological activity in the context of antimicrobial peptides.

Quantification of D-allo-Isoleucine by UPLC-MS/MS

This protocol is adapted for the analysis of D-allo-isoleucine in bacterial culture supernatants.

1. Sample Preparation:

  • Culture the bacterial strain of interest to the desired growth phase (e.g., stationary phase).
  • Centrifuge an aliquot (e.g., 1 mL) of the culture at 10,000 x g for 5 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. Derivatization:

  • To a 50 µL aliquot of the filtered supernatant, add 50 µL of 1 M sodium borate buffer (pH 9.0).
  • Add 100 µL of a 10 mg/mL solution of o-phthaldialdehyde/N-isobutyryl-L-cysteine (OPA/IBLC) in methanol.
  • Vortex the mixture and incubate at room temperature for 5 minutes.
  • Stop the reaction by adding 800 µL of the initial mobile phase (e.g., 10 mM perfluoroheptanoic acid in water).

3. UPLC-MS/MS Analysis:

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 10 mM perfluoroheptanoic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 10% to 50% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized D-allo-isoleucine and an appropriate internal standard (e.g., a stable isotope-labeled version) should be determined empirically.

4. Quantification:

  • Prepare a calibration curve using standards of D-allo-isoleucine of known concentrations, subjected to the same derivatization procedure.
  • Quantify the D-allo-isoleucine in the samples by comparing the peak areas to the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution) for Peptides

This protocol is a modified version of the standard broth microdilution method, adapted for cationic antimicrobial peptides like bombinin H4.[2][6]

1. Materials:

  • Sterile 96-well polypropylene microtiter plates (low-binding).
  • Mueller-Hinton Broth (MHB), cation-adjusted.
  • Bacterial strain of interest.
  • Peptide stock solution (e.g., bombinin H4) in a suitable solvent (e.g., 0.01% acetic acid).

2. Inoculum Preparation:

  • Grow the bacterial strain overnight on an appropriate agar plate.
  • Inoculate a few colonies into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
  • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

3. Assay Procedure:

  • Prepare serial twofold dilutions of the peptide stock solution in the appropriate solvent in a separate polypropylene plate.
  • Add 100 µL of the diluted bacterial suspension to each well of the assay plate.
  • Add 11 µL of each peptide dilution to the corresponding wells of the assay plate. Include a growth control well (bacteria only) and a sterility control well (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anti-Leishmanial Activity Assay

This protocol outlines a method to assess the in vitro activity of peptides against Leishmania promastigotes.[7][8]

1. Parasite Culture:

  • Culture Leishmania promastigotes (e.g., Leishmania major) in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum at 26°C.

2. Assay Procedure:

  • Harvest promastigotes in the logarithmic growth phase by centrifugation.
  • Resuspend the parasites in fresh medium to a concentration of 1 x 10^6 cells/mL.
  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
  • Add serial dilutions of the test peptide (e.g., bombinin H4) to the wells. Include a positive control (e.g., amphotericin B) and a negative control (no peptide).
  • Incubate the plate at 26°C for 72 hours.

3. Determination of IC50:

  • After incubation, add a viability reagent such as resazurin or XTT to each well and incubate for a further 4 hours.
  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
  • Calculate the percentage of growth inhibition for each peptide concentration compared to the negative control.
  • The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Visualizing Biological Workflows

Graphviz diagrams are provided to illustrate key biological processes involving D-allo-isoleucine.

Biosynthesis of Actinomycin C3

The following diagram illustrates the non-ribosomal peptide synthetase (NRPS) assembly line for the biosynthesis of one of the pentapeptide lactone chains of Actinomycin C3, which contains D-allo-isoleucine.

Actinomycin_C3_Biosynthesis cluster_NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line module1 Module 1 A T C module2 Module 2 A T C E module1:f3->module2:f0 Peptide bond formation module2:f4->module2:f2 module3 Module 3 A T C module2:f3->module3:f0 Peptide bond formation module4 Module 4 A T C N-MT module3:f3->module4:f0 Peptide bond formation module5 Module 5 A T C N-MT module4:f3->module5:f0 Peptide bond formation TE Thioesterase (TE) module5->TE Chain termination & Lactonization Pentapeptide\nLactone Pentapeptide Lactone TE->Pentapeptide\nLactone Release Thr L-Threonine Thr->module1:f1 Activation Ile L-Isoleucine Ile->module2:f1 Activation Pro L-Proline Pro->module3:f1 Activation Gly Glycine Gly->module4:f1 Activation Val L-Valine Val->module5:f1 Activation SAM SAM SAM->module4:f4 Methylation SAM->module5:f4 Methylation

Caption: Biosynthesis of an Actinomycin C3 pentapeptide lactone.

Experimental Workflow for Assessing Anti-Leishmanial Activity

This diagram outlines the key steps in determining the efficacy of a peptide, such as bombinin H4, against Leishmania parasites.

Anti_Leishmanial_Workflow start Start: Peptide Synthesis (e.g., Bombinin H4) culture Culture Leishmania promastigotes start->culture prepare_assay Prepare 96-well plate with parasite suspension culture->prepare_assay add_peptide Add serial dilutions of peptide prepare_assay->add_peptide incubate Incubate for 72 hours at 26°C add_peptide->incubate add_reagent Add viability reagent (e.g., Resazurin) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure calculate Calculate % inhibition and IC50 measure->calculate end End: Determine Anti-Leishmanial Activity calculate->end

Caption: Workflow for in vitro anti-leishmanial activity testing.

Conclusion

D-allo-isoleucine, while not a common amino acid, plays a significant role in the bioactivity of the natural products in which it is found. Its presence in antimicrobial peptides and complex antibiotics highlights nature's strategy of utilizing stereochemical diversity to enhance molecular function. The methodologies outlined in this guide provide a framework for the accurate quantification of D-allo-isoleucine and the assessment of its biological significance. Further research into the occurrence and roles of D-allo-isoleucine in other natural contexts is likely to uncover new biological functions and potential applications in drug development and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient assembly of peptide chains on a solid support. The incorporation of non-standard or sterically hindered amino acids, such as D-alloisoleucine (D-Allo-Ile), can present unique challenges to the synthesis process. D-Allo-Ile, a stereoisomer of isoleucine, can impart specific conformational properties and increased resistance to enzymatic degradation in the resulting peptide, making it a valuable component in the design of novel therapeutics.

The primary challenge in incorporating Fmoc-D-Allo-Ile-OH lies in the steric hindrance presented by its β-branched side chain, which can impede the efficiency of the coupling reaction. This can lead to incomplete reactions, resulting in deletion sequences and lower purity of the final peptide. To overcome this, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents and extended reaction times.

This document provides a detailed protocol for the successful incorporation of this compound into a peptide sequence using Fmoc-based SPPS. It includes recommended reagents, optimized reaction conditions, and a general workflow for the entire synthesis process.

Data Presentation: Reagents and Conditions for Coupling Hindered Amino Acids

The following table summarizes recommended reagents and conditions for the efficient coupling of sterically hindered amino acids like this compound. These are based on general best practices for difficult couplings in SPPS.

ParameterStandard CouplingRecommended for Hindered Amino Acids (e.g., this compound)
Coupling Reagent HBTU, HCTU, DIC/HOBtHATU , HCTU , COMU , PyBOP
Equivalents of Amino Acid 3 - 5 eq.3 - 5 eq.
Equivalents of Coupling Reagent 2.9 - 4.9 eq.2.9 - 4.9 eq.
Base DIPEA, NMMDIPEA, 2,4,6-Collidine
Equivalents of Base 6 - 10 eq.6 - 10 eq.
Coupling Time 30 - 120 minutes2 - 4 hours (or longer) ; may require double coupling [1]
Solvent DMF, NMPDMF, NMP

Experimental Protocols

This section details the key steps for solid-phase peptide synthesis involving the incorporation of this compound.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride resin is commonly used.

  • For C-terminal amides: Rink amide resin is a standard choice.[2]

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

Protocol:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[3]

  • Agitate the mixture for 3-5 minutes and then drain the solution.[3]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

Coupling of this compound

This is the critical step for incorporating the sterically hindered amino acid. The use of a potent coupling reagent and extended reaction time is highly recommended. The following protocol utilizes HATU, a highly effective coupling reagent for hindered amino acids.

Protocol:

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Gently swirl or vortex the solution for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended.

  • Monitoring the Coupling: After the coupling time, a small sample of resin beads can be taken to perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (Optional but Recommended): If the Kaiser test is positive or if the sequence is known to be difficult, a double coupling should be performed.[1] To do this, drain the reaction solution and repeat steps 1-5 with a fresh batch of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[1]

Capping (Optional)

If a small number of unreacted amino groups remain after coupling, a capping step can be performed to terminate these chains and prevent the formation of deletion peptides.

Protocol:

  • Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin with DMF.

Repetition of Cycles

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously.

Protocol:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Coupling (this compound + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Form Peptide Bond Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Application Notes and Protocols for Incorporating Fmoc-D-Allo-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-D-Allo-Ile-OH, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulky side chain of D-allo-isoleucine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and lower purity of the final peptide. Furthermore, the prolonged reaction times and harsher conditions sometimes employed to drive these couplings to completion can increase the risk of racemization.

This document provides detailed application notes and optimized protocols for the efficient incorporation of this compound in SPPS. It focuses on the selection of appropriate coupling reagents and reaction conditions to maximize coupling efficiency while minimizing side reactions.

Choosing the Right Coupling Reagent

The selection of a potent coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. Standard coupling reagents may prove insufficient, leading to low yields and deletion sequences. For such "difficult" couplings, aminium/uronium and phosphonium salt-based reagents, as well as carbodiimides in the presence of advanced additives, are highly recommended.

Key characteristics of recommended coupling reagents:

  • High Reactivity: To overcome the steric hindrance and achieve faster reaction kinetics.

  • Low Racemization: To maintain the stereochemical integrity of the chiral amino acid.

  • Good Solubility: To ensure efficient reaction in standard SPPS solvents.

Data Presentation: Performance of Recommended Coupling Reagents

Coupling Reagent CombinationReagent TypeTypical Coupling TimeExpected PurityRacemization PotentialKey Advantages
HATU / DIPEA Aminium Salt1 - 4 hours>95%Very LowHighly efficient for hindered couplings, rapid reaction kinetics.[1]
HCTU / DIPEA Aminium Salt1 - 4 hours>95%Very LowSimilar reactivity to HATU, often more cost-effective.[2][3][4]
COMU / DIPEA Aminium Salt1 - 4 hours>95%Very LowHigh efficiency, based on the non-explosive OxymaPure additive.
DIC / OxymaPure Carbodiimide / Additive2 - 6 hours>95%Very LowCost-effective, very low racemization, particularly for sensitive amino acids.[5][6]
PyBOP / DIPEA Phosphonium Salt2 - 6 hours>90%LowGood for hindered couplings, though may be slightly less reactive than HATU/HCTU.

Note: DIPEA (N,N-Diisopropylethylamine) is a commonly used base. For particularly racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be considered.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using the recommended coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.

Protocol 1: Coupling with HATU/DIPEA

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test. For a difficult coupling like this, a "double coupling" may be necessary.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

    • Wash with DCM (3 x 1 min) and dry the resin for the next step.

Protocol 2: Coupling with DIC/OxymaPure

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

    • Add the solution to the deprotected resin and agitate briefly.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress with a ninhydrin test. A double coupling may be beneficial.

  • Washing:

    • Follow the same washing steps as in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Coupling this compound in SPPS

SPPS_Workflow start Start: Resin with N-terminal Fmoc protection deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent + Base (if applicable) in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin complete Coupling Complete ninhydrin->complete Negative double_coupling Repeat Coupling Step ninhydrin->double_coupling Positive double_coupling->coupling Coupling_Reagents main Coupling Reagents for This compound aminium Aminium/Uronium Salts main->aminium carbodiimide Carbodiimide + Additive main->carbodiimide phosphonium Phosphonium Salts main->phosphonium hatu HATU aminium->hatu hctu HCTU aminium->hctu comu COMU aminium->comu dic_oxyma DIC / OxymaPure carbodiimide->dic_oxyma pybop PyBOP phosphonium->pybop

References

Fmoc Deprotection of D-allo-Isoleucine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes. However, the deprotection of Fmoc from sterically hindered amino acids, such as the β-branched D-allo-isoleucine, presents significant challenges. Incomplete deprotection can lead to the formation of deletion sequences, while harsh basic conditions can induce epimerization at the α-carbon, compromising the stereochemical integrity of the final peptide.

These application notes provide a comprehensive guide to the Fmoc deprotection of D-allo-isoleucine residues, offering standard and enhanced protocols, methods for quantitative analysis, and strategies to minimize side reactions. The information is targeted towards researchers and professionals in peptide chemistry and drug development to ensure the synthesis of high-purity peptides containing this unique amino acid.

Challenges in Fmoc Deprotection of D-allo-Isoleucine

D-allo-isoleucine, a diastereomer of L-isoleucine, possesses two chiral centers. Its β-branched side chain creates significant steric hindrance around the α-amino group, which can impede the access of the deprotecting base, typically piperidine. This can result in:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group prevents the subsequent amino acid from coupling, leading to deletion sequences that are often difficult to separate from the target peptide.[1]

  • Epimerization: The α-proton of the amino acid residue is susceptible to abstraction by the base used for deprotection. This is particularly a concern for sterically hindered residues where longer reaction times or stronger bases may be employed.[2] For D-allo-isoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid), epimerization at the α-carbon would lead to the formation of L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid).

Recommended Fmoc Deprotection Protocols

Based on best practices for sterically hindered amino acids, the following protocols are recommended as starting points for the Fmoc deprotection of D-allo-isoleucine. Optimization may be required depending on the specific peptide sequence and solid support.

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for many sequences but may require extended reaction times for D-allo-isoleucine.

Reagents:

  • Fmoc-D-allo-isoleucine-loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments. For D-allo-isoleucine, extending the second treatment to 15-20 minutes may be necessary.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and then DMF (3 times) before proceeding to the next coupling step.

Protocol 2: Enhanced Fmoc Deprotection with DBU

For sequences where piperidine proves inefficient, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. DBU is known to accelerate Fmoc removal but can also increase the risk of epimerization if not used judiciously.[3]

Reagents:

  • Fmoc-D-allo-isoleucine-loaded resin

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 2% DBU/2% piperidine in DMF solution to the resin.

  • Agitate the mixture for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one to two more times.

  • Wash the resin extensively with DMF (at least 5-7 times) to completely remove DBU and the dibenzofulvene adduct.

  • Perform a final wash sequence with DCM and DMF.

  • Confirm complete deprotection using a qualitative test (e.g., Kaiser test).

Quantitative Data and Comparison

Deprotection ReagentConcentrationTypical TimeDeprotection EfficiencyRisk of EpimerizationNotes
Piperidine20% in DMF2 x 10-20 minModerate to HighLow to ModerateStandard conditions; may require longer times for complete deprotection of hindered residues.
DBU/Piperidine2% DBU, 2% Piperidine in DMF2-3 x 2-5 minHighModerate to HighMore effective for hindered residues but requires careful control of reaction time to minimize epimerization.
Piperazine/DBU5% Piperazine, 1% DBU in DMF2 x 1-2 minVery HighModerateA rapid and efficient alternative to piperidine, reported to reduce epimerization in some cases.[4]

Experimental Methodologies for Monitoring and Analysis

Monitoring Fmoc Deprotection

UV-Vis Spectrophotometry: The progress of Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the filtrate.

  • Collect the filtrate from the deprotection steps.

  • Dilute a known volume of the filtrate with DMF.

  • Measure the absorbance at approximately 301 nm.

  • The extent of Fmoc removal can be calculated using the Beer-Lambert law (ε at 301 nm for the adduct is approximately 7800 M⁻¹cm⁻¹).[1] A plateau in absorbance over consecutive treatments indicates complete deprotection.

Quantifying Epimerization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for quantifying the extent of epimerization.

  • Sample Preparation: Cleave a small sample of the peptide from the resin, deprotect, and dissolve in a suitable solvent.

  • Chromatography: Utilize a chiral stationary phase column capable of separating the diastereomers (e.g., the desired peptide containing D-allo-isoleucine and the epimerized peptide containing L-isoleucine).

  • Method: A reversed-phase HPLC method with a C18 or similar column and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid (TFA) is a common starting point. Gradient elution may be necessary. Specific conditions for separating isoleucine diastereomers have been reported.[5][6]

  • Quantification: The percentage of epimerization is determined by integrating the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can also be used to differentiate between isoleucine and allo-isoleucine residues and thus quantify epimerization by observing the distinct chemical shifts and coupling constants of the α-proton and α-carbon.[7]

Diagrams

Fmoc_Deprotection_Workflow Resin Fmoc-D-allo-Ile-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Monitor Monitor Deprotection (UV-Vis) Deprotect->Monitor Collect Filtrate Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Next_Cycle Proceed to Next Coupling Wash_DCM->Next_Cycle Analyze Analyze Epimerization (HPLC) Next_Cycle->Analyze Cleave Sample Deprotection_Decision_Tree decision decision start Start: Fmoc-D-allo-Ile residue standard_protocol Use Standard Protocol (20% Piperidine/DMF) start->standard_protocol is_deprotection_complete Deprotection Complete? standard_protocol->is_deprotection_complete yes Yes is_deprotection_complete->yes Yes no No is_deprotection_complete->no No check_epimerization Check for Epimerization (HPLC) yes->check_epimerization enhanced_protocol Use Enhanced Protocol (e.g., DBU/Piperidine) no->enhanced_protocol enhanced_protocol->check_epimerization is_epimerization_acceptable Epimerization < 2%? check_epimerization->is_epimerization_acceptable yes2 Yes is_epimerization_acceptable->yes2 Yes no2 No is_epimerization_acceptable->no2 No proceed Proceed to Next Step yes2->proceed optimize Optimize Conditions: - Lower Temperature - Shorter Time - Alternative Base no2->optimize optimize->standard_protocol

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a key strategy to further augment these properties. Fmoc-D-Allo-Ile-OH, a stereoisomer of D-isoleucine, offers unique conformational constraints that can be exploited in the design of novel cyclic peptide therapeutics. The allo-configuration can influence the peptide's backbone conformation, potentially leading to increased biological activity and selectivity. Furthermore, the D-configuration provides resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide.

These application notes provide detailed protocols for the incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Methodologies for both on-resin and solution-phase cyclization are described, along with best practices for purification and analysis.

Data Presentation: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids like D-allo-isoleucine can be challenging and may require optimized coupling conditions to ensure high yields and minimize racemization. The choice of coupling reagent is critical for efficiently forming the peptide bond without significant side reactions. Below is a summary of commonly used coupling reagents and their general performance in the context of sterically hindered amino acid incorporation.

Coupling ReagentActivating AdditiveBaseTypical Yield for Hindered CouplingsKey Features & Considerations
HATU HOAtDIPEA/NMMHighHighly efficient, especially for hindered couplings; forms reactive OAt esters. Based on potentially explosive HOAt.
HBTU HOBtDIPEA/NMMGood to HighA widely used and efficient coupling reagent.
PyBOP HOBtDIPEA/NMMHighEffective in preventing racemization; avoids guanidinylation side reactions.
COMU OxymaPureDIPEA/NMMHighSimilar efficiency to HATU but is based on the non-explosive OxymaPure. Water-soluble byproducts.
DIC/Oxyma OxymaPure-GoodCost-effective carbodiimide-based activation; OxymaPure helps to suppress racemization.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model cyclic peptide containing D-Allo-Isoleucine.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.

1.1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a protected C-terminal acid) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Thoroughly wash the resin with DMF (5x), followed by dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.

1.3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (5x).

1.4. Incorporation of this compound:

  • Follow the standard Fmoc deprotection protocol (Section 1.2).

  • Due to the steric hindrance of D-allo-isoleucine, a more potent coupling reagent such as HATU is recommended. In a separate vial, dissolve this compound (3-4 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the resin and agitate for at least 2-4 hours. Longer coupling times may be necessary to ensure complete incorporation.

  • Monitor the coupling reaction completion using the Kaiser test. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be required to drive the reaction to completion.

  • Wash the resin with DMF (5x).

1.5. Chain Elongation:

  • Repeat steps 1.2 and 1.3 (or 1.4 for subsequent hindered amino acids) for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization (Head-to-Tail)

On-resin cyclization is often preferred to minimize intermolecular side reactions.

2.1. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1.2.

2.2. Cyclization:

  • Wash the resin-bound peptide thoroughly with DMF to remove any residual piperidine.

  • Swell the peptide-resin in a larger volume of DMF.

  • Add the cyclization reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents).

  • Shake the reaction vessel for 4-24 hours at room temperature.

  • Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

2.3. Cleavage and Deprotection:

  • Wash the resin with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude cyclic peptide.

2.4. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

  • Proceed to purification (Protocol 4).

Protocol 3: Solution-Phase Cyclization (Head-to-Tail)

This protocol is an alternative to on-resin cyclization and may be advantageous for sequences that are difficult to cyclize on the solid support.

3.1. Cleavage of the Linear Peptide:

  • Following the completion of the linear synthesis on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin), wash the peptide-resin with DCM and dry under vacuum.

  • Cleave the protected peptide from the resin using a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM) to keep the side-chain protecting groups intact.

  • Evaporate the cleavage solution and purify the protected linear peptide if necessary.

3.2. Deprotection of Terminal Groups:

  • Selectively deprotect the N-terminal Fmoc group (using piperidine) and the C-terminal protecting group (e.g., using a specific enzyme or chemical method depending on the protecting group).

3.3. Cyclization in Solution:

  • Dissolve the deprotected linear peptide in a large volume of DMF or a mixture of DMF/DCM to favor intramolecular cyclization.

  • Add a coupling reagent (e.g., HATU or PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

3.4. Final Deprotection and Purification:

  • Once cyclization is complete, remove the solvent under vacuum.

  • Treat the cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove any remaining side-chain protecting groups.

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Proceed to purification (Protocol 4).

Protocol 4: Purification and Analysis

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

4.1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a suitable gradient of mobile phase B (0.1% TFA in acetonitrile) in mobile phase A (0.1% TFA in water).

  • Collect fractions corresponding to the desired peptide peak.

4.2. Analysis and Characterization:

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Confirm the identity of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_final_steps Final Steps Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling D_Allo_Ile_Coupling This compound Coupling AA_Coupling->D_Allo_Ile_Coupling Chain_Elongation Repeat for all Amino Acids D_Allo_Ile_Coupling->Chain_Elongation On_Resin On-Resin Cyclization Chain_Elongation->On_Resin Cleavage_Linear Cleavage of Linear Peptide Chain_Elongation->Cleavage_Linear For Solution-Phase Cleavage Cleavage from Resin On_Resin->Cleavage Solution_Phase Solution-Phase Cyclization Solution_Phase->Cleavage Final Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Lyophilized Cyclic Peptide Analysis->Final_Product Cleavage_Linear->Solution_Phase

Caption: General experimental workflow for the synthesis of cyclic peptides using this compound.

didemnin_b_pathway cluster_translation Protein Translation Elongation Cycle cluster_inhibition Inhibition by Didemnin B Ribosome Ribosome A_Site A-Site P_Site P-Site A_Site->P_Site Peptide Bond Formation Complex Ribosome-eEF-1α-Didemnin B Complex A_Site->Complex eEF2 eEF-2 P_Site->eEF2 Translocation eEF1A eEF-1α-GTP-aa-tRNA eEF1A->A_Site Binds to A-site eEF1A->Complex DidemninB Didemnin B (contains D-allo-isoleucine) DidemninB->Complex Translocation_Block Translocation Blocked Complex->Translocation_Block eEF2->Translocation_Block Binding Inhibited

Caption: Simplified signaling pathway showing the inhibition of protein synthesis by Didemnin B.

Application Notes and Protocols for the Incorporation of D-allo-isoleucine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with D-allo-isoleucine

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the incorporation of non-canonical D-amino acids. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, disrupt the stereospecific recognition by proteases, thereby rendering the peptide bonds resistant to cleavage. This enhanced stability can lead to prolonged therapeutic effects.

D-allo-isoleucine, a diastereomer of L-isoleucine, is a particularly interesting building block for creating robust peptide libraries. Its unique stereochemistry can not only improve stability but also influence the peptide's three-dimensional structure, potentially leading to altered binding affinities and biological activities. This application note provides detailed protocols for the incorporation of D-allo-isoleucine into peptide libraries using Solid-Phase Peptide Synthesis (SPPS) and for the subsequent characterization of these libraries.

Advantages of Incorporating D-allo-isoleucine

  • Increased Proteolytic Stability: The primary advantage is the enhanced resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1]

  • Prolonged Half-Life: Increased stability translates to a longer circulation half-life in biological fluids.[1]

  • Modulation of Biological Activity: The altered stereochemistry can lead to novel interactions with biological targets, potentially enhancing or modifying the peptide's activity.

  • Structural Diversity: The incorporation of D-allo-isoleucine expands the conformational landscape of peptide libraries, increasing the probability of identifying hits with desired properties.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-allo-isoleucine Containing Peptides

Both Fmoc/tBu and Boc/Bzl strategies can be employed for the synthesis of peptides containing D-allo-isoleucine. The choice of strategy will depend on the specific sequence and the available instrumentation.

This is the most common strategy for SPPS.

Materials:

  • Fmoc-D-allo-isoleucine

  • Other Fmoc-protected L-amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-allo-isoleucine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

An alternative strategy, particularly for complex or long peptides.

Materials:

  • Boc-D-allo-isoleucine

  • Other Boc-protected L-amino acids

  • Merrifield resin or PAM resin

  • DCM

  • TFA solution (50% in DCM)

  • Neutralization base: DIPEA (10% in DCM)

  • Coupling reagents: HBTU or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection: Remove the Boc protecting group by treating with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM. Wash with DCM.

  • Amino Acid Coupling:

    • Dissolve Boc-D-allo-isoleucine and coupling reagents in DCM or DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DCM and DMF.

  • Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each amino acid.

  • Cleavage:

    • Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate safety precautions and specialized equipment.

    • Cleave the peptide from the resin using anhydrous HF or TFMSA in the presence of scavengers.

  • Peptide Precipitation and Purification: Precipitate, wash, and purify the peptide as described in the Fmoc protocol.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF or DCM) Deprotection N-terminal Deprotection (Piperidine or TFA) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (D-allo-isoleucine) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA or HF) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Characterization of D-allo-isoleucine Containing Peptide Libraries

Proteolytic Stability Assay

Objective: To determine the half-life of D-allo-isoleucine containing peptides in the presence of proteases or biological fluids.

Materials:

  • Purified D-allo-isoleucine containing peptide and its all-L-amino acid counterpart (control)

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases like pronase)

  • Human serum or plasma

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 10-100 µM with the protease solution or serum/plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples by RP-HPLC to separate the intact peptide from degradation products.

    • Quantify the peak area of the intact peptide at each time point.

    • Identify degradation products by mass spectrometry to determine cleavage sites.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) by fitting the data to a first-order decay curve.

Data Presentation:

PeptideModificationMatrixHalf-life (t₁/₂)Reference
Peptide AAll L-amino acidsHuman Serum15 min[2]
Peptide A'D-allo-isoleucine substitutionHuman Serum> 24 hHypothetical
Oncocin DerivativeAll L-amino acidsCommercial Serum< 10 min[2]
Oncocin Derivative'D-Arg substitutionCommercial Serum> 60 minHypothetical
Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of D-allo-isoleucine containing peptides against various microbial strains.

Materials:

  • Purified peptides

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial/Fungal Inoculum: Grow the microbial strains to the mid-logarithmic phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL in the appropriate growth medium.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptides in the growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (microbes in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Case Study of Bombinin H Peptides from Bombina variegata

PeptideSequenceModificationE. coli MIC (µM)S. aureus MIC (µM)Hemolytic ActivityReference
Bombinin H1IIGHLGKVL-NH₂All L-amino acids12.56.25Moderate[3][4]
Bombinin H3I-(D-allo-Ile)-GHLGKVL-NH₂D-allo-isoleucine at pos. 210.05.0Moderate[3][4]
Bombinin H4I-(D-allo-Ile)-GHLAKVL-NH₂D-allo-isoleucine at pos. 28.04.0Moderate[3][4]
Bombinin H5V-(D-allo-Ile)-GHLGKVL-NH₂D-allo-isoleucine at pos. 215.07.5Moderate[3][4]

Note: The specific MIC values in the table are representative and may vary depending on the specific strains and experimental conditions.

Signaling Pathways and Mechanisms of Action

The incorporation of D-allo-isoleucine can influence how a peptide interacts with its target, thereby affecting downstream signaling pathways.

Antimicrobial Peptide Mechanism of Action

Many antimicrobial peptides, including the bombinins, exert their effect by disrupting the microbial cell membrane. This mechanism is generally non-specific and relies on the physicochemical properties of the peptide, such as its amphipathicity and net positive charge.

General Mechanism:

  • Electrostatic Interaction: The cationic peptide is attracted to the negatively charged components of the microbial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Membrane Insertion: The peptide inserts into the lipid bilayer, driven by hydrophobic interactions.

  • Pore Formation/Membrane Disruption: The accumulation of peptides in the membrane leads to the formation of pores or a general disruption of the membrane integrity. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.

  • Cell Lysis: The loss of membrane integrity leads to the leakage of cellular contents and ultimately cell death.

Signaling Pathway: Antimicrobial Peptide-Induced Membrane Disruption

AMP_Mechanism AMP Cationic D-allo-isoleucine Containing Peptide Interaction Electrostatic Interaction AMP->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Insertion Hydrophobic Insertion into Lipid Bilayer Interaction->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Leakage of Cytosolic Contents & Cell Lysis Pore->Lysis

Caption: General mechanism of membrane disruption by antimicrobial peptides.

G-Protein Coupled Receptor (GPCR) Modulation

Peptides are common ligands for GPCRs. The incorporation of D-allo-isoleucine can alter the binding affinity and signaling bias of a peptide ligand.

General GPCR Signaling:

  • Ligand Binding: The peptide binds to the extracellular domain of the GPCR.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: The intracellular domains of the activated receptor interact with and activate heterotrimeric G-proteins (e.g., Gs, Gi, Gq).

  • Second Messenger Production: The activated G-protein subunits modulate the activity of effector enzymes (e.g., adenylyl cyclase, phospholipase C), leading to the production of second messengers (e.g., cAMP, IP₃, DAG).

  • Downstream Signaling: Second messengers activate downstream protein kinases and other signaling molecules, leading to a cellular response.

  • β-Arrestin Recruitment: Activated GPCRs can also be phosphorylated, leading to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor desensitization/internalization.

Hypothetical GPCR Antagonism by a D-allo-isoleucine Peptide

GPCR_Antagonism cluster_0 Normal Signaling cluster_1 Antagonism Agonist Endogenous Agonist GPCR1 GPCR Agonist->GPCR1 G_Protein1 G-Protein Activation GPCR1->G_Protein1 Response1 Cellular Response G_Protein1->Response1 DAI_Peptide D-allo-isoleucine Peptide Antagonist GPCR2 GPCR DAI_Peptide->GPCR2 No_Activation No G-Protein Activation GPCR2->No_Activation Blocks Agonist Binding

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis Utilizing Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of applications, from basic research to the development of novel therapeutics. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method for SPPS due to its mild deprotection conditions.[1] The choice between manual and automated approaches to SPPS is a critical decision that influences throughput, cost-effectiveness, and the ultimate purity and yield of the synthesized peptide.[2]

This document provides a detailed comparison of manual and automated peptide synthesis methodologies with a specific focus on the incorporation of Fmoc-D-Allo-Ile-OH, a sterically hindered non-proteinogenic amino acid. The inclusion of such residues can enhance peptide stability against enzymatic degradation but also presents significant synthetic challenges due to steric hindrance, which can impede coupling efficiency.[3][4] These application notes offer detailed protocols and a quantitative comparison to guide researchers in selecting the optimal synthesis strategy.

Data Presentation: A Quantitative Comparison

The selection of a synthesis methodology is often guided by a quantitative assessment of performance metrics. The following table summarizes key data for a direct comparison between manual and automated SPPS, with a focus on the challenges presented by sterically hindered amino acids like this compound.

Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations for this compound
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis can be more flexible for small-scale and exploratory work.[2]
Hands-on Time per Cycle 1 - 2 hours[5]5 - 15 minutes (for setup)Automated systems significantly reduce manual labor.[6]
Total Time per Cycle 2 - 4 hours[5]30 - 90 minutesAutomated systems, especially with microwave assistance, offer faster cycle times.[6]
Typical Yield per Coupling Step 90 - 98%> 99%For sterically hindered residues, double coupling or extended reaction times may be necessary in manual synthesis to achieve high yields.[7] Automated systems can be programmed for these modifications.
Final Crude Purity 60 - 85%80 - 95%Automated synthesis generally provides higher and more consistent purity due to precise reagent delivery and washing.[5] For difficult sequences, purity can be lower in both methods.
Reagent Consumption Higher, due to manual dispensing and washing.[2]Optimized and lower due to precise fluid handling.[2]The cost of this compound makes efficient reagent use in automated systems advantageous.
Reproducibility Operator-dependent, lower.[6]High, due to standardized protocols.[6]Automation is crucial for ensuring batch-to-batch consistency.
Flexibility Highly flexible for non-standard amino acids and troubleshooting.[2]Less flexible, though modern systems offer more customization.[2]Manual synthesis allows for on-the-fly adjustments when encountering coupling difficulties with sterically hindered residues.
Initial Equipment Cost LowHighThe initial investment for an automated synthesizer is a significant consideration.[2]

Experimental Protocols

The following protocols provide a generalized methodology for both manual and automated Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a Rink Amide resin.

1. Resin Swelling:

  • Weigh 135 mg of Rink Amide resin (e.g., 0.74 mmol/g loading) into a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents, relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of D-Allo-Ile, a longer coupling time is recommended.[7]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[8]

4. Double Coupling (if necessary):

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat the coupling step with a freshly prepared activated solution of this compound.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Chain Elongation:

  • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol provides a general outline for automated peptide synthesis. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.

1. Synthesizer Setup:

  • Load the appropriate resin into a reaction vessel.

  • Place vials containing this compound and other Fmoc-amino acids, activating agents (e.g., HBTU, HATU), and a base (e.g., DIEA) in the designated positions on the synthesizer.

  • Ensure the synthesizer is equipped with fresh solvent and reagent bottles (e.g., DMF, 20% piperidine in DMF, cleavage cocktail).

2. Sequence Programming:

  • Program the desired peptide sequence into the synthesizer's software.

  • For the this compound coupling step, program a longer coupling time (e.g., 2-4 hours) or a double coupling cycle to overcome steric hindrance.[7] Some synthesizers also offer heating options which can improve coupling efficiency for difficult residues.

3. Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:

  • Washing: The resin is washed with DMF.

  • Fmoc Deprotection: The 20% piperidine in DMF solution is delivered to the reaction vessel, and the reaction proceeds for the programmed time. The resin is then washed with DMF.

  • Coupling: The synthesizer delivers the activated Fmoc-amino acid solution to the reaction vessel. The activation is typically performed in situ just before delivery.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection (Manual or Automated):

  • Once the automated synthesis is complete, the resin is washed.

  • The final cleavage and deprotection can be performed manually as described in the manual protocol (Step 7) or, on some synthesizers, can be performed in an automated fashion.

5. Purification:

  • The crude peptide is purified by RP-HPLC.

Mandatory Visualization

Manual_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple this compound (with Activator/Base) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF/DCM) Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Kaiser->Coupling Positive (Double Couple) Kaiser->Wash2 Negative Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow cluster_setup Synthesizer Setup cluster_automated_cycle Automated Synthesis Cycle cluster_final_processing Final Processing Load_Resin Load Resin Load_Reagents Load Reagents & Solvents Load_Resin->Load_Reagents Program_Sequence Program Sequence & Methods (e.g., extended coupling for D-Allo-Ile) Load_Reagents->Program_Sequence Start Start Synthesis Program_Sequence->Start Automated_Deprotection Automated Fmoc Deprotection Start->Automated_Deprotection Automated_Wash1 Automated Wash Automated_Deprotection->Automated_Wash1 Automated_Coupling Automated Coupling of This compound Automated_Wash1->Automated_Coupling Automated_Wash2 Automated Wash Automated_Coupling->Automated_Wash2 Automated_Wash2->Automated_Deprotection Next Amino Acid Remove_Resin Remove Peptide-Resin Automated_Wash2->Remove_Resin Synthesis Complete Manual_Cleavage Manual Cleavage & Precipitation Remove_Resin->Manual_Cleavage Purification RP-HPLC Purification Manual_Cleavage->Purification

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Conclusion

The choice between manual and automated synthesis of peptides incorporating this compound is a multifaceted decision. Manual synthesis offers lower initial costs and greater flexibility, which can be advantageous for troubleshooting difficult couplings with sterically hindered amino acids on a small scale.[2] However, it is labor-intensive and prone to operator variability.[6]

Automated synthesis provides high throughput, superior reproducibility, and reduced hands-on time, making it the preferred method for routine synthesis of multiple peptides or for larger-scale production.[2] The ability to program optimized protocols, including extended coupling times, double coupling, and elevated temperatures, makes automated synthesizers well-suited to address the challenges posed by sterically hindered residues like D-Allo-Isoleucine.[7] For drug development and other applications where consistency and purity are paramount, automated synthesis is the more robust and efficient approach.

References

Application Notes and Protocols for Cleavage of Peptides Containing D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-allo-isoleucine, into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. D-allo-isoleucine, a diastereomer of L-isoleucine, possesses a unique stereochemistry at the α-carbon, which can significantly influence peptide structure and function. The successful synthesis of such modified peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and removing all side-chain protecting groups.

This document provides detailed application notes and protocols for the efficient cleavage of peptides containing D-allo-isoleucine. Due to the steric hindrance imposed by the β-branched side chain of isoleucine diastereomers, cleavage conditions must be carefully optimized to ensure high yield and purity of the target peptide while minimizing potential side reactions.

Principle of Cleavage and Deprotection

The final step in Fmoc-based SPPS involves the use of a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the ester or amide bond anchoring the peptide to the solid support and to remove acid-labile side-chain protecting groups. During this process, reactive cationic species are generated from the cleavage of the linker and protecting groups. These carbocations can lead to undesired side reactions, such as alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr). To mitigate these side reactions, a "cleavage cocktail" containing TFA and a variety of scavenger molecules is employed. The choice and concentration of these scavengers are critical for obtaining a high-purity crude peptide.

For peptides containing sterically hindered residues like D-allo-isoleucine, incomplete cleavage or deprotection can be a concern. Therefore, optimizing the cleavage time and the composition of the cleavage cocktail is paramount.

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails and their applications. For peptides containing D-allo-isoleucine, a robust cocktail with efficient scavengers is recommended to address both the steric hindrance and any other sensitive residues present in the sequence.

Cleavage CocktailComposition (v/v/w)Key Applications & Remarks
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A widely used and robust cocktail suitable for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][2] Recommended for complex peptides containing D-allo-isoleucine.
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)A good general-purpose, low-odor cocktail.[1][2] TIS is an excellent scavenger for trityl-based protecting groups.[1] Suitable for peptides with D-allo-isoleucine if other sensitive residues like Met are absent.
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)A standard, low-odor cocktail for peptides without highly sensitive residues.[1] May require longer cleavage times for sterically hindered peptides.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically formulated to prevent the oxidation of methionine residues.[1][2]

Illustrative Quantitative Data

The following table presents illustrative data on the cleavage efficiency and purity of a model peptide containing D-allo-isoleucine (Ac-Tyr-Gly-Gly-Phe-D-allo-Ile-Arg-NH₂) synthesized on Rink Amide resin. This data is intended to serve as a guideline, as optimal conditions can vary depending on the specific peptide sequence.

Cleavage CocktailCleavage Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%)*
TFA/TIS/H₂O27580
TFA/TIS/H₂O48582
Reagent B28885
Reagent K29290
Reagent K49391

*Purity determined by RP-HPLC analysis at 220 nm.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cleavage of a peptide containing D-allo-isoleucine from a solid-phase resin.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Reaction vessel (scintillation vial or specialized cleavage vessel)

  • Nitrogen or Argon gas supply

  • Rotary evaporator or vacuum concentrator

Protocol:

  • Resin Preparation:

    • Transfer the peptide-resin to a sintered glass funnel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per 100 mg of resin) to remove any residual solvents from synthesis.

    • Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Example using Reagent K):

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • For 100 mg of resin, prepare 2 mL of cleavage cocktail.

    • In a clean glass vial, combine the following reagents in the specified order:

      • 1.65 mL TFA

      • 100 µL Phenol (melted if solid)

      • 100 µL Water

      • 100 µL Thioanisole

      • 50 µL 1,2-Ethanedithiol (EDT)

    • Mix the cocktail gently until a homogenous solution is formed. Prepare the cocktail immediately before use.

  • Cleavage Reaction:

    • Transfer the dried peptide-resin to a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Seal the vessel and gently agitate at room temperature for 2-4 hours. For peptides with multiple sterically hindered residues, a longer cleavage time may be necessary. A small-scale trial cleavage is recommended to optimize the duration.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate 50 mL centrifuge tube, add 30-40 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Add 30 mL of fresh cold diethyl ether to the peptide pellet and resuspend by vortexing.

    • Centrifuge and decant the ether as before. Repeat this washing step two more times to ensure the complete removal of scavengers and residual TFA.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • The dried crude peptide is now ready for analysis by techniques such as RP-HPLC and mass spectrometry to determine purity and verify identity.

Visualizations

SPPS_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection Resin Resin Coupling_1 Coupling_1 Resin->Coupling_1 Attach 1st AA Deprotection_1 Deprotection_1 Coupling_1->Deprotection_1 Fmoc Removal Coupling_2 Coupling_2 Deprotection_1->Coupling_2 Attach 2nd AA ... ... Coupling_2->... Final_Deprotection Final_Deprotection ...->Final_Deprotection Final Fmoc Removal Cleavage_Step Add Cleavage Cocktail (TFA + Scavengers) Final_Deprotection->Cleavage_Step Precipitation Precipitate with Cold Ether Cleavage_Step->Precipitation Washing Wash with Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC & Mass Spec Analysis Drying->Analysis Side_Reactions Cleavage_Cocktail TFA Cleavage Cocktail Protecting_Groups Side-Chain Protecting Groups Cleavage_Cocktail->Protecting_Groups Removes Carbocations Reactive Carbocations (e.g., t-butyl+) Protecting_Groups->Carbocations Generates Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) Carbocations->Sensitive_Residues Attack Scavengers Scavengers (TIS, Phenol, EDT, etc.) Carbocations->Scavengers Trapped by Side_Products Alkylated Side Products Sensitive_Residues->Side_Products Leads to Trapped_Carbocations Neutralized Species Scavengers->Trapped_Carbocations Forms

References

Application Notes and Protocols: The Use of Fmoc-D-Allo-Ile-OH in the Creation of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH) is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics. Its unique stereochemistry, differing from the naturally occurring L-isoleucine, offers a powerful tool to modulate the biological and pharmacological properties of peptides. The incorporation of D-allo-isoleucine can lead to peptidomimetics with enhanced proteolytic stability, improved bioavailability, and altered conformational preferences, which can translate to increased potency and selectivity for their biological targets.

These application notes provide a comprehensive overview of the utility of this compound in the development of peptidomimetics, with a focus on antimicrobial and anticancer applications. Detailed protocols for solid-phase peptide synthesis (SPPS) and relevant biological assays are provided to guide researchers in their drug discovery and development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for proper handling, storage, and reaction setup.

PropertyValue
Synonyms This compound, Fmoc-(2R,3S)-2-amino-3-methylpentanoic acid
CAS Number 118904-37-3
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.4 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other polar organic solvents
Melting Point 145-155 °C
Optical Rotation [a]D20 = +12 ± 2º (c=1 in DMF)

Applications in Peptidomimetic Development

The incorporation of D-allo-isoleucine into peptide sequences is a key strategy in the design of peptidomimetics with improved therapeutic potential. The altered stereochemistry at the β-carbon, as compared to L-isoleucine, can induce significant changes in the peptide's secondary structure and its interactions with biological macromolecules.

Antimicrobial Peptidomimetics

A notable example of the natural occurrence and biological significance of D-allo-isoleucine is found in the bombinin H family of antimicrobial peptides, isolated from the skin of the European fire-bellied toad (Bombina variegata)[1]. These peptides exhibit potent activity against a range of bacteria. The presence of D-allo-isoleucine is believed to contribute to their efficacy and stability in the host's defense against pathogens.

The antimicrobial activity of several bombinin H peptides containing D-allo-isoleucine has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A summary of this data is presented in Table 2.

PeptideSequenceTarget OrganismMIC (µM)
Bombinin H2 IIGPVLGLVGSALGGLLKKIEscherichia coli D211.5
Staphylococcus aureus Cowan 10.8
Bombinin H3 IIGPVLGLVGSALGGLLKKI (with D-allo-Ile at position 2)Escherichia coli D213.7[2]
Staphylococcus aureus Cowan 12.4[2]
Bombinin H4 IIGPVLGLVGSALGGLLKKI (with D-allo-Ile at position 2)Escherichia coli D211.8
Staphylococcus aureus Cowan 11.2
Anticancer Peptidomimetics

The structural features that confer antimicrobial activity to peptides, such as cationicity and amphipathicity, are often also associated with anticancer properties. The negatively charged surface of many cancer cell membranes provides an electrostatic attraction for cationic peptides, leading to membrane disruption and cell death. The incorporation of D-amino acids, such as D-allo-isoleucine, can enhance the stability of these peptides in the tumor microenvironment, which is rich in proteases.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial and anticancer peptides is the physical disruption of the cell membrane. This process is generally not a classical signaling pathway involving intracellular cascades, but rather a direct lytic effect. The proposed workflow is illustrated in the diagram below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space Peptidomimetic Cationic Peptidomimetic (containing D-Allo-Ile) Membrane Peptidomimetic->Membrane Electrostatic Attraction Disruption Membrane Disruption Membrane->Disruption Insertion and Pore Formation Lysis Cell Lysis Disruption->Lysis Leads to

Caption: Proposed mechanism of membrane disruption by a cationic peptidomimetic.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Allo-Isoleucine Containing Peptidomimetic

This protocol describes the manual synthesis of a model pentapeptide (e.g., Ac-Gly-D-Allo-Ile-Ala-Val-Phe-NH₂) on a Rink Amide resin using Fmoc chemistry.

G Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Wash1->Couple_Phe Wash2 Wash (DMF) Couple_Phe->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Val Couple Fmoc-Val-OH Wash3->Couple_Val Wash4 Wash Couple_Val->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash Deprotect3->Wash5 Couple_Ala Couple Fmoc-Ala-OH Wash5->Couple_Ala Wash6 Wash Couple_Ala->Wash6 Deprotect4 Fmoc Deprotection Wash6->Deprotect4 Wash7 Wash Deprotect4->Wash7 Couple_DAlloIle Couple this compound Wash7->Couple_DAlloIle Wash8 Wash Couple_DAlloIle->Wash8 Deprotect5 Fmoc Deprotection Wash8->Deprotect5 Wash9 Wash Deprotect5->Wash9 Couple_Gly Couple Fmoc-Gly-OH Wash9->Couple_Gly Wash10 Wash Couple_Gly->Wash10 Deprotect6 Fmoc Deprotection Wash10->Deprotect6 Wash11 Wash Deprotect6->Wash11 Acetylate Acetylation (Acetic Anhydride/DIPEA) Wash11->Acetylate Wash12 Wash (DMF, DCM) Acetylate->Wash12 Cleave Cleavage and Deprotection (TFA/TIS/H2O) Wash12->Cleave Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (Mass Spectrometry) Purify->Analyze

Caption: Workflow for the solid-phase synthesis of a peptidomimetic.

1. Resin Preparation and Swelling a. Weigh 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) and place it in a fritted syringe reaction vessel. b. Add 2 mL of N,N-dimethylformamide (DMF) to the resin. c. Agitate the resin for 30-60 minutes to allow for adequate swelling. d. Drain the DMF.

2. Initial Fmoc Deprotection a. Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin. b. Agitate for 3 minutes, then drain. c. Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Example: Fmoc-Phe-OH) a. In a separate vial, dissolve Fmoc-Phe-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF. b. Pre-activate the mixture by shaking for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (5 x 2 mL). f. (Optional) Perform a Kaiser test to confirm complete coupling.

4. Iterative Deprotection and Coupling a. Repeat the Fmoc deprotection step (Step 2). b. Repeat the amino acid coupling step (Step 3) with the next amino acid in the sequence (Fmoc-Val-OH, Fmoc-Ala-OH, this compound, Fmoc-Gly-OH).

5. N-terminal Acetylation a. After the final Fmoc deprotection, wash the resin with DMF. b. Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in 2 mL of DMF. c. Add the solution to the resin and agitate for 30 minutes. d. Drain and wash the resin with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL). e. Dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection a. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. b. Add 2 mL of the cleavage cocktail to the dried resin. c. Agitate for 2-3 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate.

7. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the TFA filtrate to 10 mL of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity of the purified peptide by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a peptidomimetic against a bacterial strain.

1. Preparation of Bacterial Inoculum a. From a fresh agar plate, select a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth, MHB). b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Peptidomimetic Dilutions a. Prepare a stock solution of the purified peptidomimetic in a suitable solvent (e.g., sterile water or DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the peptidomimetic stock solution in MHB to obtain a range of desired concentrations.

3. Inoculation and Incubation a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the peptidomimetic dilutions. b. Include a positive control (bacteria in MHB without peptidomimetic) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the peptidomimetic at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxicity of a peptidomimetic against a mammalian cell line (e.g., a cancer cell line).

1. Cell Seeding a. Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Treatment with Peptidomimetic a. Prepare serial dilutions of the peptidomimetic in serum-free medium. b. Remove the medium from the wells and add 100 µL of the diluted peptidomimetic solutions. c. Include a vehicle control (medium with the same concentration of the peptidomimetic solvent). d. Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation a. After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Measurement a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a valuable reagent for the synthesis of peptidomimetics with enhanced biological properties. Its incorporation can lead to increased stability against enzymatic degradation and can modulate the conformational landscape of peptides, which is crucial for their interaction with biological targets. The examples of naturally occurring antimicrobial peptides containing D-allo-isoleucine, such as the bombinins, underscore the potential of this non-natural amino acid in the design of novel therapeutic agents. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the use of this compound in their peptidomimetic drug discovery programs.

References

Application Notes and Protocols for Orthogonal Protection Strategies with Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and constrain peptide conformation to favor a bioactive state.[1][2] D-allo-isoleucine, a stereoisomer of L-isoleucine, is a particularly interesting building block. Its unique stereochemistry can induce specific secondary structures and provide resistance to proteolysis.[3][4] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering mild deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups.[5][6] This document provides detailed application notes and protocols for the successful incorporation of Fmoc-D-Allo-Ile-OH into synthetic peptides using orthogonal protection strategies.

Core Principles of Orthogonal Protection in Fmoc-SPPS

The primary orthogonal protection strategy in Fmoc-SPPS relies on the differential lability of the Nα-Fmoc group (base-labile) and the side-chain protecting groups (acid-labile). This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection.

For more complex peptides, such as those requiring on-resin cyclization or side-chain modification, additional orthogonal protecting groups are employed. These groups are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.

Table 1: Common Orthogonal Protecting Groups in Fmoc-SPPS

Protecting GroupLabilityTypical Removal ReagentsApplication
Fmoc Base-labile20% Piperidine in DMFNα-amino group protection
tBu, Boc, Trt Acid-labileTrifluoroacetic acid (TFA)Side-chain protection
Alloc Palladium-catalyzedPd(PPh₃)₄ / PhenylsilaneSide-chain protection for on-resin modification
Dde, ivDde Hydrazine-labile2% Hydrazine in DMFSide-chain protection for on-resin modification
Mtt Mildly acid-labile1% TFA in DCMSide-chain protection for on-resin modification

Challenges in Incorporating this compound

D-allo-isoleucine is a β-branched and sterically hindered amino acid. Its incorporation into a growing peptide chain can be challenging, potentially leading to incomplete coupling reactions and lower yields. To overcome these challenges, the use of potent coupling reagents is highly recommended.

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassAdvantagesConsiderations
HATU Aminium SaltHighly efficient, fast reaction times.Can cause racemization in sensitive amino acids.
HBTU Aminium SaltGood efficiency, widely used.Less reactive than HATU.
PyBOP Phosphonium SaltReduces risk of racemization.Slower reaction times compared to aminium salts.
COMU Aminium SaltHigh efficiency, similar to HATU, with potentially lower racemization.More expensive.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing D-allo-Isoleucine

This protocol describes the manual synthesis of a model pentapeptide (Tyr-Ala-D-Allo-Ile-Phe-Gly) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-OH

  • This compound

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Phe-OH, this compound, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH). For the coupling of this compound, extend the coupling time to 2 hours and consider a double coupling if necessary.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Table 3: Expected Yield and Purity for the Model Peptide

ParameterExpected Value
Crude Peptide Yield60-80%
Purity (by RP-HPLC)>70% (crude)
Final Purity (after purification)>95%
Protocol 2: On-Resin Cyclization using an Orthogonal Protection Strategy

This protocol describes the synthesis of a head-to-tail cyclic peptide containing D-allo-Isoleucine, utilizing an Alloc-protected amino acid for on-resin cyclization.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Alloc)-OH

  • Other Fmoc-amino acids (including this compound)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane (PhSiH₃)

  • Other reagents as in Protocol 1

Procedure:

  • Resin Loading: Load the first amino acid (e.g., Fmoc-Gly-OH) onto the 2-chlorotrityl chloride resin.

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence as described in Protocol 1, incorporating Fmoc-Lys(Alloc)-OH and this compound at the desired positions.

  • Selective Alloc Deprotection:

    • Swell the peptide-resin in anhydrous DCM.

    • In a separate flask, dissolve Pd(PPh₃)₄ (0.3 eq) and PhSiH₃ (15 eq) in anhydrous DCM under an inert atmosphere.

    • Add the palladium catalyst solution to the resin and agitate for 30 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM.

  • On-Resin Cyclization:

    • Wash the resin with DMF.

    • Add a solution of HATU (3 eq) and DIPEA (6 eq) in DMF to the resin to activate the newly exposed carboxyl group and the N-terminal amine.

    • Agitate the reaction mixture for 4-6 hours, monitoring the cyclization by LC-MS of a small cleaved sample.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and deprotect the side chains as described in Protocol 1 (Step 6).

Visualization of Workflows and Pathways

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + HATU) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-allo-Isoleucine containing peptide.

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Final Cleavage cluster_Advanced Advanced Orthogonal Strategy Peptide_Resin Peptide on Resin (Nα-Fmoc, Side-Chain-tBu) Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide_Resin->Fmoc_Removal Chain_Elongation Chain Elongation (Coupling) Fmoc_Removal->Chain_Elongation Chain_Elongation->Peptide_Resin Final_Peptide_Resin Full-Length Peptide on Resin (Side-Chain-tBu) Chain_Elongation->Final_Peptide_Resin Peptide_Resin_Alloc Peptide on Resin (Side-Chain-Alloc) Chain_Elongation->Peptide_Resin_Alloc TFA_Cleavage TFA Cleavage (Acid) Final_Peptide_Resin->TFA_Cleavage Free_Peptide Free Deprotected Peptide TFA_Cleavage->Free_Peptide Alloc_Removal Alloc Removal (Pd(0)) Peptide_Resin_Alloc->Alloc_Removal On_Resin_Modification On-Resin Cyclization/ Modification Alloc_Removal->On_Resin_Modification

Caption: Orthogonal protection strategies in Fmoc-SPPS.

Biological Relevance and Signaling Pathways

Peptides containing D-amino acids, such as D-allo-isoleucine, often exhibit enhanced stability and unique pharmacological profiles.[3][4] Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. The incorporation of D-allo-isoleucine could modulate the binding affinity and selectivity of a peptide for its target GPCR.

Below is a generalized diagram of a GPCR signaling pathway that could be activated by a D-allo-isleucine-containing peptide ligand.

GPCR_Signaling Ligand Peptide Ligand (with D-Allo-Ile) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generalized GPCR signaling pathway initiated by a peptide ligand.

Conclusion

The use of this compound in SPPS, in conjunction with appropriate orthogonal protection strategies, offers a powerful approach to developing novel peptide-based therapeutics. While the steric hindrance of D-allo-isoleucine necessitates the use of potent coupling reagents and potentially longer reaction times, the benefits of enhanced stability and conformational constraint can be significant. The protocols and principles outlined in this document provide a solid foundation for the successful synthesis and application of peptides containing this unique amino acid. Careful optimization of coupling conditions and thorough analytical characterization are paramount to achieving high-purity peptides for research and drug development.

References

Application Notes and Protocols for Solution-Phase Synthesis of D-allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allo-isoleucine, a non-proteinogenic amino acid, is a stereoisomer of L-isoleucine. Its incorporation into peptide sequences can significantly influence their conformational properties, proteolytic stability, and biological activity. This makes it a valuable building block in the design of novel peptide-based therapeutics. Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers advantages for large-scale production and for the synthesis of complex or modified peptides where solubility issues on a solid support may arise. These notes provide detailed protocols and key considerations for the successful solution-phase synthesis of peptides containing D-allo-isoleucine.

Core Principles and Strategic Considerations

The fundamental strategy for solution-phase peptide synthesis involves the sequential coupling of amino acid residues. This process necessitates the use of temporary protecting groups for the α-amino group and, where applicable, for reactive side chains, to prevent unwanted side reactions. The carboxyl group of the C-terminal amino acid is also typically protected, often as an ester.

Key steps in the synthesis of a dipeptide are:

  • Protection: The α-amino group of one amino acid and the carboxyl group of the other are protected.

  • Activation: The carboxyl group of the N-protected amino acid is activated to facilitate amide bond formation.

  • Coupling: The activated amino acid is reacted with the C-protected amino acid to form a dipeptide.

  • Deprotection: The protecting groups are selectively removed to yield the final dipeptide or to allow for further chain elongation.

When incorporating D-allo-isoleucine, a key consideration is the potential for steric hindrance from its β-branched side chain, which may influence the kinetics of the coupling reaction. Careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize racemization.

Protecting Group Strategies for D-allo-Isoleucine Peptides

The choice of protecting groups is critical for a successful synthesis. The widely used Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups for Nα-protection are well-suited for solution-phase synthesis involving D-allo-isoleucine.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Considerations
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonateMild acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))Commonly used and provides good protection.
Z (Benzyloxycarbonyl)Benzyl chloroformateCatalytic hydrogenation (H₂/Pd), HBr in acetic acidStable to mild acidic and basic conditions.
Me/Bn Esters (for C-terminus)Methanol or Benzyl alcohol with acid catalystSaponification (e.g., NaOH), Catalytic hydrogenation (for Bn)Simple and effective protection for the carboxyl group.

Coupling Reagents for D-allo-Isoleucine Incorporation

A variety of coupling reagents can be employed for the formation of the peptide bond. Carbodiimides, such as DCC, are common, often used with additives to enhance efficiency and reduce the risk of racemization. Uronium/aminium salts like TBTU and HBTU are also highly effective.

Coupling ReagentAdditiveKey Features and Considerations
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)DCC is a potent activating agent. The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration. HOBt is crucial to suppress racemization.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt Water-soluble carbodiimide, allowing for easier workup as the urea byproduct is also water-soluble.
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)-Fast and efficient coupling with low racemization. Requires a tertiary amine base (e.g., DIEA).
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Similar to TBTU, known for high coupling efficiency.

Experimental Protocols

Protocol 1: Synthesis of Boc-D-allo-Isoleucine

Materials:

  • D-allo-isoleucine

  • Dioxane

  • 1N NaOH

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve D-allo-isoleucine in a 1:1 mixture of dioxane and 1N NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane by rotary evaporation.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-D-allo-isoleucine as a white solid.

Representative Data:

ParameterValue
Yield 90-95%
Purity (by HPLC) >98%
Melting Point 60-64 °C
Protocol 2: Synthesis of a Dipeptide (e.g., Boc-D-allo-Ile-Ala-OMe)

Materials:

  • Boc-D-allo-isoleucine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Boc-D-allo-isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve H-Ala-OMe·HCl (1.0 eq) in DCM and add DIEA (1.1 eq).

  • Add the solution of the alanine ester to the activated Boc-D-allo-isoleucine solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain Boc-D-allo-Ile-Ala-OMe.

Representative Data:

ParameterValue
Yield 75-85%
Purity (by HPLC) >97%
Protocol 3: N-terminal Boc Deprotection

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • The deprotected peptide TFA salt can be used directly in the next coupling step after neutralization.

Protocol 4: C-terminal Ester Saponification

Materials:

  • Peptide methyl or ethyl ester

  • Methanol or Ethanol

  • 1N NaOH

Procedure:

  • Dissolve the peptide ester in methanol or ethanol.

  • Add 1N NaOH dropwise while stirring at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1N HCl.

  • Remove the organic solvent under reduced pressure.

  • The resulting peptide with a free C-terminus can be purified by crystallization or chromatography.

Purification and Characterization

Purification:

  • Flash Chromatography: Effective for purifying protected peptide intermediates.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for purifying the final deprotected peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to confirm the stereochemistry.

  • Amino Acid Analysis: To verify the amino acid composition of the final peptide.

Visualizing the Workflow

Solution_Phase_Peptide_Synthesis cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_deprotection Step 4: Deprotection D-allo-Ile D-allo-Ile Boc-D-allo-Ile Boc-D-allo-Ile D-allo-Ile->Boc-D-allo-Ile Boc₂O Activated Ester Activated Ester Boc-D-allo-Ile->Activated Ester DCC/HOBt Protected Dipeptide Boc-D-allo-Ile-Ala-OMe Activated Ester->Protected Dipeptide H-Ala-OMe H-Ala-OMe H-Ala-OMe->Protected Dipeptide Final Dipeptide H-D-allo-Ile-Ala-OH Protected Dipeptide->Final Dipeptide 1. TFA 2. Saponification

Caption: General workflow for the solution-phase synthesis of a dipeptide containing D-allo-isoleucine.

Signaling Pathways and Logical Relationships

Protecting_Group_Strategy Start Start Synthesis Protect_N_Terminus Protect N-terminus (e.g., Boc, Z) Start->Protect_N_Terminus Protect_C_Terminus Protect C-terminus (e.g., Methyl Ester) Start->Protect_C_Terminus Coupling Couple Amino Acids Protect_N_Terminus->Coupling Protect_C_Terminus->Coupling Chain_Elongation More Residues? Coupling->Chain_Elongation Deprotect_N_Terminus Deprotect N-terminus Chain_Elongation->Deprotect_N_Terminus Yes Final_Deprotection Final Deprotection (N- and C-terminus) Chain_Elongation->Final_Deprotection No Deprotect_N_Terminus->Coupling Purification Purification Final_Deprotection->Purification End Final Peptide Purification->End

Caption: Logical flow of protecting group strategy in solution-phase peptide synthesis.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-D-Allo-Ile-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency?

This compound is a sterically hindered amino acid. The bulky side chain in close proximity to the alpha-carbon and the carboxyl group creates significant steric hindrance. This physical obstruction impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions under standard conditions.

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling can be detected using qualitative colorimetric tests performed on a small sample of resin beads. The most common methods include:

  • Kaiser Test (Ninhydrin Test): This is the most widely used test for detecting free primary amines. A positive result, indicated by a dark blue or purple color on the beads, signifies the presence of unreacted amines and therefore, an incomplete coupling reaction.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting free primary amines. A positive result is indicated by an orange or red color on the beads.

For a definitive quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of deletion sequences (peptides lacking the D-Allo-Ile residue).

Q3: What are the most effective strategies to improve the coupling efficiency of this compound?

Several strategies can be employed to overcome the low coupling efficiency of this sterically hindered amino acid:

  • Use of Potent Coupling Reagents: Standard carbodiimide reagents like DIC may not be sufficient. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU, or phosphonium salt-based reagents like PyBOP, are more effective for activating sterically hindered amino acids.[1]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a highly effective method to drive the reaction to completion.

  • Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4-12 hours can significantly improve the yield.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-50°C) can increase the reaction rate. Microwave-assisted SPPS, which utilizes higher temperatures, can also be very effective.[2][3]

  • Increased Reagent Excess: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading capacity) can help to drive the reaction forward.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Positive Kaiser test after coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 4-12 hours). 3. Increase reagent concentration: Use a higher excess of this compound and coupling reagents.
Low yield of the final peptide Accumulation of deletion sequences due to consistently poor coupling.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU. 2. Optimize reaction temperature: Consider gentle heating or microwave-assisted synthesis. 3. Incorporate a "double coupling" strategy for this specific residue in your standard protocol.
Presence of deletion sequences in HPLC/MS Failed incorporation of this compound.Review and optimize your coupling protocol for this residue. A combination of a stronger coupling reagent, double coupling, and extended reaction time is recommended.

Data Presentation

While specific comparative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on their known reactivity with other sterically hindered amino acids.

Coupling Reagent Reagent Type Relative Reactivity Typical Coupling Time for Hindered Residues Key Advantages Potential Disadvantages
HATU Uronium/Aminium SaltVery High30-120 minutesHighly effective for difficult couplings.[1][4]Higher cost.
HCTU Uronium/Aminium SaltVery High30-120 minutesSimilar performance to HATU, often more cost-effective.[4][5]Potential for side reactions if not used correctly.
COMU Uronium/Aminium SaltVery High20-90 minutesHigh efficiency and low racemization risk.[6][7]Higher cost.
PyBOP Phosphonium SaltHigh60-180 minutesGood for sterically hindered couplings with a lower risk of side reactions compared to some uronium salts.Generally less reactive than HATU/HCTU/COMU.
DIC/Oxyma Carbodiimide/AdditiveModerate120-240 minutesCost-effective.May require longer reaction times and double coupling for highly hindered residues.

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended for manual solid-phase peptide synthesis when a positive Kaiser test is observed after the initial coupling of this compound.

  • Resin Preparation:

    • Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (3 equivalents)

      • HATU (2.9 equivalents)

      • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Dissolve the components in DMF and allow to pre-activate for 1-2 minutes.

    • Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the Kaiser test is negative (yellow beads), proceed to the next deprotection step.

    • If the Kaiser test is positive (blue/purple beads), proceed to the second coupling after washing the resin with DMF (3 x 1 min).

  • Second Coupling (Double Coupling):

    • Prepare a fresh activation mixture as described in step 2.

    • Add the fresh activation mixture to the resin and agitate for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 2: Microwave-Assisted Coupling with COMU

This protocol is suitable for automated peptide synthesizers equipped with a microwave unit and is highly effective for difficult couplings.

  • Resin Preparation:

    • Swell the resin in DMF in the reaction vessel.

    • Perform Fmoc deprotection using 20% piperidine in DMF with microwave heating (e.g., 75°C for 3-5 minutes).

    • Wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • Prepare a solution of this compound (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Apply microwave energy to heat the reaction to a set temperature (e.g., 75-90°C) for a short duration (e.g., 5-10 minutes).[8]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, a second microwave-assisted coupling can be performed.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring cluster_decision Decision & Action Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate this compound (e.g., with HATU/DIPEA) Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative DoubleCouple->Couple

Caption: Experimental workflow for overcoming low coupling efficiency of this compound.

signaling_pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA This compound ActiveEster Activated Ester Intermediate AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster NewPeptide Lengthened Peptide-Resin ActiveEster->NewPeptide Nucleophilic Attack PeptideResin Peptide-Resin with Free N-terminus PeptideResin->NewPeptide

Caption: General mechanism of peptide bond formation in SPPS.

References

preventing racemization of D-allo-isoleucine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of D-allo-isoleucine during the critical activation step of peptide synthesis. Below, you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of D-allo-isoleucine, and why is it a critical issue?

A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). For D-allo-isoleucine, which has two chiral centers, racemization at the α-carbon during activation leads to the formation of its diastereomer, L-isoleucine. This results in diastereomeric peptide impurities. These impurities can be exceptionally difficult to separate from the desired peptide and may significantly alter the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What is the primary chemical mechanism leading to the racemization of D-allo-isoleucine during activation?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4] The activation of the carboxylic acid group of the N-protected D-allo-isoleucine makes the proton on the α-carbon acidic. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate within the oxazolone ring. This planar intermediate can then be re-protonated from either side, resulting in a mixture of D-allo-isoleucine and L-isoleucine configurations in the peptide chain.[1][3][4]

Q3: Why is D-allo-isoleucine, a sterically hindered amino acid, particularly susceptible to racemization?

A3: Sterically hindered amino acids, such as D-allo-isoleucine, can exhibit slower reaction kinetics during peptide coupling. This prolonged reaction time increases the lifespan of the activated intermediate, providing a larger window of opportunity for oxazolone formation and subsequent racemization.[5][6][7] The bulky side chain can also influence the stability of the oxazolone intermediate, further contributing to the risk of epimerization.

Q4: How does the choice of coupling reagent impact the racemization of D-allo-isoleucine?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[1][2]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. They are almost always used with additives to suppress this side reaction.[8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone because they promote faster amide bond formation.[1][9][10][11] HATU is often preferred over HBTU for its faster reaction rates and lower propensity for racemization.[10][11] COMU, which incorporates an Oxyma moiety, is also an excellent choice for minimizing racemization.[8][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective reagents, particularly for sterically hindered couplings, and can offer reduced racemization compared to carbodiimides.[2]

Q5: What is the function of additives like HOBt, HOAt, and OxymaPure® in preventing racemization?

A5: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the activated amino acid to form an active ester that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3][4]

  • HOBt (1-Hydroxybenzotriazole): The classic additive that effectively reduces racemization.[12]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both suppressing racemization and accelerating the coupling reaction.[3]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, providing excellent racemization suppression.[12]

Troubleshooting Guide

Issue 1: High levels of L-isoleucine diastereomer detected after coupling of D-allo-isoleucine.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Switch to a modern uronium/aminium or phosphonium salt reagent known for low racemization, such as HATU, COMU, or PyAOP. If using a carbodiimide like DIC, ensure the use of an equimolar amount of a racemization-suppressing additive like OxymaPure® or HOAt.
Base-Mediated Racemization If using a strong, non-hindered base like DIPEA, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4][12]
Prolonged Pre-activation Time For couplings using onium salts, avoid a lengthy pre-activation step. Add the coupling reagents and the protected D-allo-isoleucine directly to the resin-bound amine.
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to slow down the rate of oxazolone formation. For microwave-assisted synthesis, consider reducing the temperature.[4]
Solvent Effects Polar aprotic solvents like DMF can sometimes promote racemization. Consider using a less polar solvent or a mixture, such as DCM/DMF, while ensuring adequate swelling of the resin and solubility of reagents.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions and the peptide sequence. The following tables provide a summary of representative data from studies on sterically hindered and racemization-prone amino acids, which can serve as a guide for D-allo-isoleucine.

Table 1: Comparison of Coupling Reagents on Racemization Levels of a Model Peptide

Coupling ReagentBaseAdditive% Racemization (Diastereomer Formation)Reference Model System
DCC-HOBt5.8%Fmoc-Phe-OH + H-Val-OMe
HBTUDIPEA-1.8%Fmoc-Phe-OH + H-Val-OMe
HATUDIPEA-1.1%Fmoc-Phe-OH + H-Val-OMe
COMUDIPEA-1.2%Fmoc-Phe-OH + H-Val-OMe
DIC-OxymaPure®<1%Various sensitive couplings

Note: This data is synthesized from multiple sources and should be used as a comparative guide. Actual racemization levels for D-allo-isoleucine will vary.

Table 2: Influence of Base on Racemization

Coupling SystemBase% RacemizationReference Model System
HBTU/HOBtDIPEA4.2%Z-Phe-Val-OH + H-Ala-OMe
HBTU/HOBtNMM2.5%Z-Phe-Val-OH + H-Ala-OMe
HBTU/HOBt2,4,6-Collidine1.9%Z-Phe-Val-OH + H-Ala-OMe

Note: This table illustrates the general trend of reduced racemization with more sterically hindered and weaker bases.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of D-allo-isoleucine using HATU

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing D-allo-isoleucine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc-protected amino acid) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-allo-isoleucine-OH, 2.9 equivalents of HATU, and 6 equivalents of 2,4,6-collidine in DMF.

  • Coupling Reaction: Immediately add the coupling cocktail to the deprotected resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Completion Check: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the percentage of the L-isoleucine diastereomer formed during the coupling of D-allo-isoleucine.

  • Peptide Synthesis and Cleavage: Synthesize a model dipeptide (e.g., Ac-D-allo-Ile-Leu-NH2). After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for the separation of amino acid diastereomers.

    • Mobile Phase: An isocratic or gradient elution with a mobile phase such as acetonitrile/water with a chiral selector or modifier may be required.

    • Detection: UV detection at 214 nm.

  • Data Analysis: The two diastereomers (D-allo-isoleucine containing peptide and L-isoleucine containing peptide) should elute as distinct peaks. Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area of L-isoform / (Area of D-allo-isoform + Area of L-isoform)] * 100

Visualizations

Signaling Pathways and Experimental Workflows

Racemization_Mechanism AA N-Protected D-allo-isoleucine Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Peptide_D Desired Peptide (D-allo-Ile) Activated->Peptide_D + Amine (Desired Pathway) Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Oxazolone->Peptide_D + Amine Peptide_L Diastereomeric Impurity (L-Ile) Oxazolone->Peptide_L + Amine Enolate->Oxazolone + H+ (from either face) Amine N-terminal Amine of Peptide Chain Amine->Peptide_D Amine->Peptide_L

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected CheckReagent Evaluate Coupling Reagent and Additives Start->CheckReagent CheckBase Assess Base Strength and Steric Hindrance CheckReagent->CheckBase Reagent/Additive OK SwitchReagent Switch to HATU/COMU or DIC/Oxyma CheckReagent->SwitchReagent Suboptimal CheckConditions Review Reaction Conditions (Temp, Time) CheckBase->CheckConditions Base is appropriate SwitchBase Use Collidine or NMM instead of DIPEA CheckBase->SwitchBase Strong/Unhindered Base ModifyConditions Lower Temperature (0°C) Avoid Pre-activation CheckConditions->ModifyConditions Harsh Conditions End Racemization Minimized CheckConditions->End Conditions Optimized SwitchReagent->CheckBase SwitchBase->CheckConditions ModifyConditions->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: HPLC Purification of D-allo-Isoleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the purification of synthetic peptides containing the unnatural amino acid D-allo-isoleucine. Given the unique challenges posed by diastereomeric peptides, this guide offers practical, in-depth solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is purifying peptides containing D-allo-isoleucine so challenging?

The primary challenge lies in the fact that D-allo-isoleucine is a stereoisomer of the natural amino acid L-isoleucine.[1] When D-allo-isoleucine is incorporated into a peptide that otherwise contains L-amino acids, a diastereomer is formed. Diastereomers have very similar physicochemical properties, including hydrophobicity, making their separation by standard reversed-phase HPLC (RP-HPLC) difficult.[2] In many cases, they may co-elute or show only partial separation, leading to a single, broad, or asymmetric peak.[3]

Q2: What is the fundamental difference between L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine?

Isoleucine has two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). This gives rise to four possible stereoisomers:

  • L-isoleucine (2S, 3S) : The naturally occurring proteinogenic amino acid.

  • D-isoleucine (2R, 3R) : The enantiomer of L-isoleucine.

  • L-allo-isoleucine (2S, 3R) : A diastereomer of L-isoleucine.

  • D-allo-isoleucine (2R, 3S) : The enantiomer of L-allo-isoleucine and a diastereomer of L-isoleucine.[1]

The different spatial arrangements of the side-chain methyl group relative to the amino group lead to subtle but significant differences in how the peptide folds and interacts with the HPLC stationary phase.

Q3: Can I use a standard C18 column to separate my D-allo-isoleucine peptide from its L-isoleucine counterpart?

Yes, it is possible. Conventional RP-HPLC with achiral stationary phases like C18 or C8 can resolve peptide diastereomers.[1] The separation is based on subtle differences in the peptides' secondary structures, which are influenced by the stereochemistry of the substituted amino acid. These structural differences can lead to differential interactions with the stationary phase, enabling separation.[1] However, method optimization is critical.

Q4: What is the impact of the mobile phase modifier (e.g., TFA vs. Formic Acid) on the separation?

The choice of mobile phase modifier is crucial and involves a trade-off between chromatographic resolution and mass spectrometry (MS) compatibility.

  • Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA is widely used in peptide purification.[4] It can improve peak shape and resolution for basic peptides by masking residual silanol groups on the silica-based stationary phase and forming ion pairs with positively charged residues.[5][6] However, TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), which can hinder peptide identification and characterization.[5][7]

  • Formic Acid (FA): Formic acid is a weaker ion-pairing agent and is much more compatible with MS detection.[7] While it may result in broader peaks or lower resolution compared to TFA, especially for basic peptides on older silica columns, modern, highly inert columns can provide excellent peak shape with FA.[5] In some cases, the selectivity (elution order) of peptides can differ between TFA and FA systems, which can be exploited for method development.[8]

Troubleshooting Guide

Problem 1: Poor or No Separation of Diastereomers

Symptoms:

  • A single, symmetrical peak in the chromatogram.

  • A broad peak with a shoulder.

  • Two closely eluting, unresolved peaks.

Possible Causes & Solutions:

Possible Cause Suggested Solution Explanation
Inadequate Resolution on C18 Column Switch to a C8 Column: A C8 column is less hydrophobic than a C18 column, which can sometimes lead to better separation of closely related peptides by altering the interaction dynamics.[1]
Gradient is Too Steep Decrease the Gradient Slope: A shallower gradient (e.g., 0.1% acetonitrile/min) increases the residence time of the peptides on the column, providing more opportunity for differential interactions and improving resolution.[1]
Suboptimal Temperature Adjust the Column Temperature: Temperature affects both retention time and selectivity.[3] Systematically evaluate temperatures between 30°C and 65°C. An increase in temperature generally decreases retention time but can either increase or decrease the resolution of a specific peptide pair.[1]
Insufficient Method Optimization Systematic Method Development: Follow a logical workflow to optimize parameters. This includes screening different columns, mobile phase modifiers, and gradients.

Quantitative Data Summary

The following tables summarize retention time data from a study on model α-helical peptides where position 'X' was substituted with one of the four isoleucine stereoisomers. This data highlights the impact of stationary phase and temperature on separation.

Table 1: Retention Times (in minutes) of Isoleucine Stereoisomer-Containing Peptides on C8 vs. C18 Columns at 30°C.

Peptide (Substitute at X)C8 Column (150 x 4.6 mm)C18 Column (250 x 4.6 mm)
L-allo-Isoleucine40.845.9
L-Isoleucine41.546.8
D-allo-Isoleucine36.941.6
D-Isoleucine37.342.1
(Data adapted from Chen et al., 2011. Conditions: Linear gradient of 1% acetonitrile/min in 0.1% aqueous TFA.)[1]

Table 2: Effect of Temperature on Retention Times (in minutes) on a C18 Column.

Peptide (Substitute at X)30°C65°C
L-allo-Isoleucine45.940.5
L-Isoleucine46.841.3
D-allo-Isoleucine41.636.8
D-Isoleucine42.137.2
(Data adapted from Chen et al., 2011. Conditions: Zorbax 300SB-C18 column with a linear gradient of 1% acetonitrile/min in 0.1% aqueous TFA.)[1]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Diastereomer Separation

This protocol is a starting point for analyzing the purity and separation of your D-allo-isoleucine-containing peptide from its L-isoleucine counterpart.

Objective: To achieve baseline separation of peptide diastereomers.

Materials:

  • HPLC System (e.g., Shimadzu LC-20A or equivalent) with UV detector

  • C8 or C18 Column (e.g., Zorbax 300SB-C8, 150 x 4.6 mm, 5-μm or Zorbax 300SB-C18, 250 x 4.6 mm, 5-μm)[1]

  • Eluent A: 0.1% TFA in HPLC-grade water

  • Eluent B: 0.1% TFA in HPLC-grade acetonitrile[1]

  • Peptide sample dissolved in Eluent A

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

  • Gradient Elution:

    • Scouting Gradient: Start with a relatively steep gradient (e.g., 5% to 65% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimized Shallow Gradient: Based on the scouting run, apply a very shallow gradient around the elution point of the target peptides. For example, if the peptides elute at ~40% B, run a gradient of 35% to 45% B over 60 minutes (a slope of ~0.17%/min). A gradient as low as 0.1% acetonitrile/min can significantly improve resolution.[1]

  • Detection: Monitor the elution profile at 210-220 nm.[4]

  • Data Analysis: Integrate the peaks to determine the resolution and relative purity of the diastereomers.

Protocol 2: Preparative RP-HPLC for Peptide Purification

Objective: To purify the target D-allo-isoleucine peptide from synthetic impurities, including other stereoisomers.

Materials:

  • Preparative or Semi-preparative HPLC system

  • Semi-preparative C8 column (e.g., Zorbax 300SB-C8, 250 x 9.4 mm, 5-μm)[1]

  • Eluents A and B (as in Protocol 1, but in larger volumes)

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, DMSO)

Procedure:

  • Method Development: Optimize the separation at an analytical scale first (Protocol 1) to determine the ideal gradient conditions.

  • Column Equilibration: Equilibrate the semi-preparative column with the starting mobile phase composition at an appropriate flow rate (e.g., 2-4 mL/min).[1]

  • Sample Loading: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Run the optimized shallow gradient developed during the analytical runs.

  • Fraction Collection: Collect fractions throughout the elution of the peaks of interest.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the purified target peptide and lyophilize to obtain the final product as a powder.

Diagrams

HPLC_Troubleshooting_Workflow start Start: Poor or No Separation of Diastereomers check_gradient Is the gradient slope shallow enough? (e.g., <0.5%/min) start->check_gradient adjust_gradient Action: Decrease gradient slope (e.g., to 0.1%/min) check_gradient->adjust_gradient No check_column Have you tried an alternative stationary phase? check_gradient->check_column Yes adjust_gradient->check_column end_good Success: Resolution Achieved adjust_gradient->end_good Re-evaluate switch_column Action: Switch from C18 to C8 (or vice versa) check_column->switch_column No check_temp Have you optimized the column temperature? check_column->check_temp Yes switch_column->check_temp switch_column->end_good Re-evaluate adjust_temp Action: Systematically test temperatures (30-65°C) check_temp->adjust_temp No consider_chiral Advanced Troubleshooting: Consider Chiral HPLC check_temp->consider_chiral Yes adjust_temp->consider_chiral adjust_temp->end_good Re-evaluate consider_chiral->end_good If necessary

Caption: Troubleshooting workflow for separating peptide diastereomers.

Method_Development_Pathway start Crude Peptide Sample analytical_dev 1. Analytical Method Development (Small-scale injections) start->analytical_dev scout_gradient Scouting Gradient (e.g., 5-65% B in 30 min) to find elution zone analytical_dev->scout_gradient optimize_gradient Optimize with Shallow Gradient (e.g., 0.1-0.2% / min) across elution zone scout_gradient->optimize_gradient screen_params Screen Key Parameters: - Column (C18 vs C8) - Temperature (30-65°C) optimize_gradient->screen_params prep_scaleup 2. Preparative Scale-Up screen_params->prep_scaleup Optimized Method load_sample Load crude sample on semi-preparative column prep_scaleup->load_sample run_optimized Run optimized shallow gradient load_sample->run_optimized collect_fractions Collect Fractions run_optimized->collect_fractions analyze_fractions 3. Analysis and Final Product collect_fractions->analyze_fractions analytical_hplc Analyze fraction purity by analytical HPLC analyze_fractions->analytical_hplc pool_lyophilize Pool pure fractions and lyophilize analytical_hplc->pool_lyophilize final_product Purified Peptide pool_lyophilize->final_product

Caption: General workflow for HPLC purification of synthetic peptides.

References

identifying and minimizing side reactions in D-allo-isoleucine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of D-allo-isoleucine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of D-allo-isoleucine?

A1: The most prevalent side reaction during the incorporation of D-allo-isoleucine is epimerization at the α-carbon. This reaction converts the desired D-allo-isoleucine into its diastereomer, L-isoleucine. This is a significant issue as it can be challenging to separate the resulting diastereomeric peptides. Another potential side reaction, exacerbated by the steric hindrance of D-allo-isoleucine's side chain, is the formation of ureides when using carbodiimide-based coupling reagents.[1]

Q2: Why is D-allo-isoleucine particularly susceptible to epimerization?

A2: Like other amino acids, the α-proton of D-allo-isoleucine can be abstracted under basic conditions present during the activation and coupling steps of peptide synthesis. The resulting carbanion can then be protonated from either face, leading to a loss of stereochemical integrity. The bulky side chain of isoleucine can also slow down the desired coupling reaction, providing more time for epimerization to occur.[1]

Q3: How does the choice of coupling reagent affect the rate of epimerization for D-allo-isoleucine?

A3: The choice of coupling reagent significantly impacts the extent of epimerization. Uronium/aminium-based reagents like HATU and HBTU are generally preferred for sterically hindered amino acids as they lead to faster coupling reactions, which can reduce the time available for epimerization.[2] Carbodiimide-based reagents like DCC and DIC can be more prone to causing epimerization, especially if used without additives like HOBt or Oxyma.[3]

Q4: What is the role of protecting groups in minimizing side reactions for D-allo-isoleucine?

A4: The N-terminal protecting group is crucial in preventing side reactions. The most commonly used protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[4] These urethane-based protecting groups are designed to minimize the risk of epimerization during the activation of the carboxyl group.[5]

Q5: How can I detect and quantify the extent of epimerization of D-allo-isoleucine in my synthesized peptide?

A5: The most common methods for detecting and quantifying epimerization are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .[6][7] Chiral HPLC can separate the desired peptide from its diastereomeric impurity.[6] ¹H NMR can also be used to differentiate between isoleucine and allo-isoleucine residues within a peptide by analyzing the chemical shifts and coupling constants of the α-proton.[7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of D-allo-Isoleucine

Symptoms:

  • Positive Kaiser test after coupling, indicating the presence of unreacted free amines.

  • Presence of deletion sequences (peptide missing the D-allo-isoleucine residue) in the final product, as detected by mass spectrometry.

  • Low overall yield of the desired peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance The β-branched side chain of D-allo-isoleucine presents significant steric bulk, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]
Action:
1. Switch to a more potent coupling reagent: Use a uronium/aminium-based reagent like HATU, HBTU, or COMU, which are known to be more effective for sterically hindered couplings.[2]
2. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. Monitor the reaction using the Kaiser test.
3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated D-allo-isoleucine.[8]
Inadequate Reagent Activation The carboxylic acid of D-allo-isoleucine may not be fully activated, leading to a slow or incomplete reaction.
Action:
1. Ensure proper stoichiometry: Use a slight excess of the amino acid and coupling reagent.
2. Pre-activate the amino acid: For some coupling reagents, a short pre-activation time before adding the mixture to the resin can improve efficiency. However, be cautious as prolonged pre-activation can increase the risk of epimerization.[9]
Poor Resin Swelling or Peptide Aggregation The growing peptide chain may aggregate on the solid support, making the reactive sites inaccessible.
Action:
1. Use a high-swelling resin: Resins like PEG-based resins can improve solvation and reduce aggregation.[10]
2. Optimize the solvent: NMP is often a better solvent than DMF for disrupting aggregation. Adding chaotropic salts can also be beneficial.
Issue 2: High Levels of Epimerization

Symptoms:

  • Presence of a significant diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Complex NMR spectra indicating the presence of multiple stereoisomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing epimerization than others.
Action:
1. Use a low-racemization coupling reagent: Reagents like HATU and HBTU generally result in lower levels of epimerization compared to carbodiimides. The addition of additives like HOBt or Oxyma to carbodiimide reactions is crucial to suppress epimerization.[3][11]
Prolonged Activation Time The longer the activated amino acid exists in solution before coupling, the higher the chance of epimerization.
Action:
1. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.
Strong Basic Conditions The presence of a strong base can facilitate the abstraction of the α-proton, leading to epimerization.[3]
Action:
1. Use a weaker base: If possible, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in the minimum necessary amount.
2. Control the temperature: Running the reaction at a lower temperature can help minimize epimerization, although it may slow down the reaction rate.

Quantitative Data on Epimerization

While specific quantitative data for the epimerization of D-allo-isoleucine with various coupling reagents is not extensively published, the following table provides a general comparison of the epimerization potential of common coupling reagents based on studies with other epimerization-prone amino acids. Researchers should perform their own analytical validation to determine the precise level of epimerization in their specific synthesis.

Coupling ReagentAdditiveExpected Epimerization Level
HATU NoneLow
HBTU NoneLow
DIC HOBt or OxymaModerate
DIC NoneHigh

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-allo-isoleucine using HATU
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-allo-isoleucine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a double coupling.[12]

Protocol 2: Chiral HPLC Analysis of a Cleaved Peptide
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for peptide analysis.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 214 nm and 280 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a second peak corresponding to the diastereomeric peptide containing L-isoleucine. The relative peak areas can be used to quantify the extent of epimerization.[6]

Protocol 3: ¹H NMR for Epimerization Analysis
  • Sample Preparation: Prepare a solution of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify the signal corresponding to the α-proton of the D-allo-isoleucine residue. The presence of a second, distinct signal in this region is indicative of epimerization to L-isoleucine. The integration of these two signals can be used to determine the ratio of the two diastereomers. The α-proton of the allo-isoleucine diastereomer typically appears at a different chemical shift than that of the isoleucine diastereomer.[7][13]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_results Results resin Fmoc-deprotected peptide-resin activation Activate Fmoc-D-allo-Ile with Coupling Reagent coupling Couple to resin activation->coupling wash_deprotect Wash & Fmoc Deprotection coupling->wash_deprotect cleavage Cleave peptide from resin wash_deprotect->cleavage Repeat for next amino acid hplc Chiral HPLC cleavage->hplc nmr 1H NMR cleavage->nmr epimerization Quantify Epimerization hplc->epimerization nmr->epimerization troubleshooting_logic start Start D-allo-Ile Coupling kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Positive troubleshoot Troubleshoot: - Change coupling reagent - Double couple - Increase reaction time incomplete_coupling->troubleshoot re_test Re-run Coupling troubleshoot->re_test re_test->kaiser_test

References

impact of solvent quality on Fmoc-D-Allo-Ile-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving Fmoc-D-Allo-Ile-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent parameters to control when working with this compound?

A1: The most critical solvent parameters are purity, particularly the absence of amine and water contaminants, and the solvent's ability to solvate the growing peptide chain. High-purity, anhydrous solvents are essential to prevent side reactions and ensure high coupling efficiency.[1][2][3]

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is soluble in a range of polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), including N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] NMP is often considered a superior solvent for improving coupling yields due to its enhanced ability to solvate the peptide resin.[2]

Q3: How can I detect amine impurities in my DMF solvent?

A3: A rapid colorimetric test using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, can be used to detect primary and secondary amine impurities in DMF.[4][5] A positive test, indicated by a color change, suggests the presence of amines that can cause premature Fmoc deprotection.[1][2][6]

Q4: What is the impact of water in the reaction solvent?

A4: Water in the reaction solvent can lead to the hydrolysis of the activated this compound, preventing its successful coupling to the N-terminal amine of the peptide chain. This results in lower yields and the formation of deletion sequences. It is crucial to use anhydrous solvents for all coupling reactions.

Q5: this compound is a sterically hindered amino acid. What special precautions should I take during coupling?

A5: For sterically hindered amino acids like this compound, it is advisable to use more potent coupling reagents such as HATU or HBTU, extend the coupling time, or perform a double coupling to ensure the reaction proceeds to completion.[7][8] Microwave-assisted synthesis can also be beneficial in overcoming the activation energy barrier for hindered couplings.[8]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Poor Solvent Quality Use fresh, high-purity, anhydrous DMF or NMP. Ensure the solvent is free from amine impurities by performing a DNFB test.[1][4]Amine impurities can cause premature deprotection of the Fmoc group, while water can hydrolyze the activated amino acid, both leading to failed coupling.[1][6]
Peptide Aggregation Switch to a more effective solvating solvent like NMP or use a solvent mixture with DMSO.[2][9] Wash the resin with a chaotropic salt solution (e.g., LiCl in DMF) before coupling.[10]Aggregation of the growing peptide chain on the resin can physically block the N-terminal amine, preventing the coupling reaction.[9][10]
Steric Hindrance Use a more potent coupling reagent (e.g., HATU, HCTU).[8][11] Extend the coupling reaction time (e.g., 2-4 hours or overnight).[7] Perform a double coupling with fresh reagents.[8]This compound is sterically hindered, which can slow down the coupling reaction. More potent reagents and longer reaction times can help overcome this.[8][12]
Inadequate Reagent Excess Increase the excess of this compound and coupling reagents to 3-5 equivalents.[7]A higher concentration of reactants can help drive the reaction to completion, especially for difficult couplings.[7]
Issue 2: Presence of Unexpected Side Products

Symptom: HPLC and/or mass spectrometry analysis of the crude peptide reveals peaks corresponding to deletion sequences or formylated products.

Possible Causes and Solutions:

Side Product Possible Cause Recommended Solution Rationale
Deletion Sequence Premature Fmoc deprotection by amine impurities in the solvent.[1][2][6] Incomplete coupling of the previous amino acid.Use high-purity, amine-free solvent.[1] Degas stored DMF to remove volatile amines.[1] Ensure complete coupling at each step using a Kaiser test.Amine impurities in the solvent can remove the Fmoc group, leading to the incorporation of the next amino acid in the sequence at the wrong position.[1][2][6]
Formylated Peptide Degradation of DMF, especially at elevated temperatures, can produce formic acid.[1]Use fresh, high-purity DMF. Avoid high temperatures during microwave-assisted synthesis if formylation is observed.[1]The formic acid byproduct of DMF degradation can react with the N-terminal amine, leading to formylation.[1]
Racemization Use of a strong base or extended activation times. The choice of solvent can also play a role.Use a weaker base like collidine. Minimize the pre-activation time of the amino acid.[7] Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), for sensitive amino acids.[13]Over-activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[14]

Quantitative Data Summary

Solvent Parameter Poor Quality Impact High Quality Impact
Water Content Decreased coupling yield, increased deletion sequences.High coupling yield, minimal deletion sequences.
Amine Impurities Increased deletion sequences, potential for side product formation.Minimal side reactions, high purity of the final peptide.
Solvent Polarity May promote aggregation (less polar) or racemization (more polar).Optimal solvation of the peptide chain, minimizing aggregation and side reactions.
Solvent Viscosity May hinder reagent diffusion into the resin.Efficient reagent delivery and washing.

Experimental Protocols

Protocol 1: DNFB Test for Amine Impurities in DMF

This protocol provides a rapid, qualitative assessment of amine impurities in DMF.

  • Reagent Preparation: Prepare a solution of 1 mg/mL 1-fluoro-2,4-dinitrobenzene (DNFB) in 95% ethanol.

  • Sample Preparation: In a clean glass test tube, mix a sample of the DMF to be tested with the DNFB solution.

  • Observation: A yellow color indicates the presence of primary or secondary amines. DMF of sufficient purity for SPPS should result in a colorless solution. An absorbance value of less than 0.15 in a spectrophotometer is generally considered acceptable.[4]

Protocol 2: General Coupling of this compound

This protocol outlines a standard procedure for the manual coupling of this compound. Equivalents are based on the initial resin loading.

  • Resin Swelling: Swell the resin in high-purity DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh 20% piperidine in DMF solution for 15 minutes.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in a minimal amount of DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.[8]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended.[7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of the resin.[7] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.[7]

Visualizations

Troubleshooting_Workflow start Start: Incomplete Coupling (Positive Kaiser Test) solvent_quality Check Solvent Quality (Amine & Water Content) start->solvent_quality reagent_check Optimize Coupling Reagents & Stoichiometry solvent_quality->reagent_check Solvent OK end_fail Re-evaluate Synthesis Strategy solvent_quality->end_fail Solvent Contaminated aggregation_check Address Potential Aggregation reagent_check->aggregation_check Reagents Optimized reagent_check->end_fail Unable to Optimize double_couple Perform Double Coupling aggregation_check->double_couple Aggregation Addressed aggregation_check->end_fail Aggregation Persists extend_time Extend Coupling Time double_couple->extend_time Still Incomplete end_success Success: Complete Coupling double_couple->end_success Coupling Complete extend_time->end_success Coupling Complete extend_time->end_fail Still Incomplete

Caption: Troubleshooting workflow for incomplete coupling.

Solvent_Impact_Pathway cluster_solvent Solvent Quality cluster_impurities Impurities & Contaminants cluster_effects Negative Effects on Reaction cluster_outcomes Final Product Issues Poor_Quality Poor Solvent Quality Amine_Impurities Amine Impurities (e.g., Dimethylamine) Poor_Quality->Amine_Impurities Water Water (H2O) Poor_Quality->Water Formic_Acid Formic Acid (from DMF degradation) Poor_Quality->Formic_Acid Premature_Deprotection Premature Fmoc Deprotection Amine_Impurities->Premature_Deprotection Hydrolysis Hydrolysis of Activated Amino Acid Water->Hydrolysis Formylation N-terminal Formylation Formic_Acid->Formylation Deletion_Sequences Deletion Sequences Premature_Deprotection->Deletion_Sequences Hydrolysis->Deletion_Sequences Low_Yield Low Overall Yield Hydrolysis->Low_Yield Side_Products Peptide Side Products Formylation->Side_Products

Caption: Impact of poor solvent quality on SPPS outcomes.

References

Technical Support Center: Synthesis of Peptides Containing D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing challenging peptide sequences incorporating the sterically hindered amino acid, D-allo-isoleucine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing peptides with D-allo-isoleucine?

Synthesizing peptides containing D-allo-isoleucine presents several challenges primarily due to its steric hindrance. The bulky side chain can significantly slow down reaction kinetics, leading to incomplete coupling reactions and lower yields.[1][2] Furthermore, there is an increased risk of racemization at the α-carbon of the preceding amino acid during the coupling step.[1] Aggregation of the growing peptide chain, especially in hydrophobic sequences, can also be exacerbated by the presence of bulky residues.[3][4]

Q2: Which coupling reagents are most effective for incorporating D-allo-isoleucine?

Standard coupling reagents may be inefficient. For sterically hindered amino acids like D-allo-isoleucine, more potent coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DCC or EDC.[1][5] Phosphonium salts like PyBOP and PyAOP are also excellent choices, known for reducing side reactions.[1][5][6] The choice of reagent can be critical for achieving high coupling efficiency and minimizing racemization.[1]

Q3: How can I minimize the risk of epimerization when coupling D-allo-isoleucine?

Epimerization is a significant concern. The most common mechanism is through the formation of an oxazolone intermediate.[7] To suppress this, the use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is crucial, especially when using carbodiimide-type condensing agents.[8][9] Using bases with significant steric hindrance, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP), can also help minimize racemization.[8]

Q4: What analytical techniques can be used to detect and quantify D-allo-isoleucine incorporation and potential epimerization?

Several analytical methods are available to verify the successful incorporation of D-allo-isoleucine and to check for the presence of its diastereomer, L-isoleucine. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a common method for separating diastereomeric peptides.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to differentiate between isoleucine and allo-isoleucine residues.[10] For quantitative analysis of all four stereoisomers, HPLC with a chiral labeling reagent, such as L-FDVDA, can be employed.[11][12] Capillary electrophoresis is another sensitive technique for separating optical isomers.[13]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Low yield of the desired peptide after coupling D-allo-isoleucine. Steric Hindrance: The bulky side chain of D-allo-isoleucine is impeding the coupling reaction.[1][2]1. Use a more potent coupling reagent: Switch to HATU, HBTU, COMU, or PyBOP.[1][5] 2. Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[2] 3. Increase Reaction Time: Extend the coupling reaction time to 4-24 hours.[2] 4. Increase Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, though this may also increase the risk of racemization.[9]
Kaiser test is positive after coupling, indicating unreacted free amines. Incomplete Coupling: The coupling reaction has not gone to completion.1. Repeat the coupling step (Double Coupling). 2. Use a different, more powerful coupling reagent for the second coupling. 3. If the sequence is prone to aggregation, consider using a "magic mixture" of solvents (DCM:DMF:NMP 1:1:1) to improve solvation. [4]
Mass spectrometry shows a significant amount of a deletion sequence (missing D-allo-isoleucine). Failed Coupling: The D-allo-isoleucine failed to couple to the growing peptide chain.1. Re-synthesize the peptide using optimized coupling conditions as described above. 2. Consider using a lower substitution resin to reduce steric hindrance on the solid support. [9]
Issue 2: Presence of Diastereomeric Impurities
Symptom Possible Cause Suggested Solution
HPLC or LC-MS analysis shows a peak corresponding to the diastereomer containing L-isoleucine instead of D-allo-isoleucine. Epimerization: The stereocenter of D-allo-isoleucine or the preceding amino acid has inverted during synthesis. This is often due to oxazolone formation.[7]1. Add a racemization suppressant: Use additives like HOBt, HOAt, or OxymaPure with your coupling reagent.[8][9] 2. Use a less basic tertiary amine: Switch from a strong base to a more sterically hindered base like DIEA or 2,4,6-collidine.[8] 3. Lower the reaction temperature during coupling. 4. Avoid pre-activation of the amino acid for extended periods before adding it to the resin.
NMR spectrum shows signals corresponding to both allo-isoleucine and isoleucine. Presence of both diastereomers. 1. Purify the peptide using preparative RP-HPLC with a shallow gradient to separate the diastereomers. 2. Optimize the synthesis protocol to prevent epimerization in future syntheses.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids. While specific data for D-allo-isoleucine is limited, the performance with other hindered residues like Aib (α-aminoisobutyric acid) provides a good indication of efficacy.

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow[1]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow[1]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[1]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow[1]
T3P® Epimerization-prone substratesHighVariesMinimal[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-allo-isoleucine Containing Peptide using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide containing D-allo-isoleucine on a solid support.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Add dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature.[14][15]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of D-allo-isoleucine:

  • In a separate vial, dissolve Fmoc-D-allo-isoleucine (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.
  • Add the activation solution to the deprotected resin.
  • Allow the reaction to proceed for 2-4 hours. For difficult couplings, this can be extended or a double coupling can be performed.[2]
  • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

4. Capping (Optional but Recommended):

  • If the Kaiser test is positive after coupling, cap any unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
  • Dry the resin under a stream of nitrogen.
  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
  • Stir for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using preparative RP-HPLC.
  • Analyze the purified peptide by LC-MS and analytical RP-HPLC to confirm its identity and purity.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle resin Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-D-allo-Ile, HATU, DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-allo-isoleucine peptide.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Low Yield or Impurity Detected kaiser_test Kaiser Test Positive? start->kaiser_test diastereomer Diastereomer Detected? start->diastereomer incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Yes double_couple Perform Double Coupling incomplete_coupling->double_couple stronger_reagent Use Stronger Reagent (HATU/COMU) double_couple->stronger_reagent epimerization Epimerization Occurred diastereomer->epimerization Yes add_suppressant Add Racemization Suppressant (HOAt/Oxyma) epimerization->add_suppressant change_base Use Sterically Hindered Base (DIEA/Collidine) add_suppressant->change_base

Caption: Troubleshooting logic for D-allo-isoleucine peptide synthesis issues.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Unexpected Mass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the mass spectrometry analysis of peptides that exhibit an unexpected mass.

Troubleshooting Guide

This guide provides a systematic approach to identifying the source of unexpected peptide masses in your mass spectrometry data.

Question: My peptide has a higher or lower mass than theoretically calculated. What are the potential causes and how can I troubleshoot this?

Answer:

An unexpected mass can originate from various sources, including modifications to the peptide, issues with the mass spectrometer, or errors in data analysis. Follow these steps to diagnose the problem:

Step 1: Verify the Peptide Sequence and Purity

  • Is the peptide sequence correct? An incorrect sequence will lead to a different theoretical mass. Confirm the sequence from your synthesis or sequencing data.

  • What is the purity of your peptide sample? Impurities or contaminants can appear as unexpected peaks in the mass spectrum.[1] Common contaminants include keratins from skin and hair, polymers like polyethylene glycol (PEG), and plasticizers from labware.[2][3]

Step 2: Investigate Potential Modifications

Peptide modifications can be biological (post-translational modifications) or chemical artifacts from sample preparation.

  • Could there be Post-Translational Modifications (PTMs)? PTMs are enzymatic modifications of proteins after translation and can significantly alter peptide mass. Common PTMs include phosphorylation, acetylation, methylation, and glycosylation.[4][5] These modifications add a specific mass to the affected amino acid.

  • Were there any chemical modifications during sample preparation? Reagents used during sample preparation can cause chemical modifications. For example, urea can cause carbamylation, and acrylamide from gels can adduct to cysteine residues.[2][3] Oxidation of methionine is also a common modification.[4]

Step 3: Check for Adduct Formation

Adducts are ions that associate with the peptide, increasing its observed mass.

  • Are you observing common adducts? In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+).[1][6] These adducts originate from glassware or buffers.[7]

Step 4: Evaluate Mass Spectrometer Performance

  • Is the mass spectrometer properly calibrated? Poor calibration is a frequent cause of mass inaccuracy.[8][9] Regularly calibrate your instrument using known standards.[10]

  • Are the instrument settings optimal? Incorrect settings for the ion source, mass analyzer, or detector can affect mass accuracy and resolution.[8]

Step 5: Review Data Analysis Parameters

  • Were the correct parameters used for the database search? When identifying peptides from a database search, ensure that the correct enzyme, potential modifications, and mass tolerances are specified.[10][11]

The following flowchart illustrates a logical workflow for troubleshooting unexpected peptide masses.

TroubleshootingWorkflow start Unexpected Peptide Mass Observed verify_sequence 1. Verify Peptide Sequence & Purity start->verify_sequence check_modifications 2. Investigate Modifications verify_sequence->check_modifications ptm Post-Translational Modifications (PTMs) check_modifications->ptm Biological? chemical_mod Chemical Modifications (Sample Prep Artifacts) check_modifications->chemical_mod Artifactual? check_adducts 3. Check for Adducts check_instrument 4. Evaluate MS Performance check_adducts->check_instrument calibration Mass Calibration check_instrument->calibration settings Instrument Settings check_instrument->settings review_analysis 5. Review Data Analysis search_params Database Search Parameters review_analysis->search_params ptm->check_adducts chemical_mod->check_adducts calibration->review_analysis settings->review_analysis end Identify Source of Mass Shift search_params->end

Caption: Troubleshooting workflow for unexpected peptide masses.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications I should look for?

A1: Common chemical modifications include oxidation (+15.99 Da, usually on Methionine), deamidation (+0.98 Da, on Asparagine and Glutamine), and carbamylation (+43.01 Da, on Lysine and the N-terminus) from urea-containing buffers.[2][4]

Q2: How can I differentiate between a modification and an incorrect peptide sequence?

A2: Tandem mass spectrometry (MS/MS) is crucial. Fragmentation data will help localize the mass shift to a specific amino acid, confirming a modification. If the fragmentation pattern does not match the expected sequence at all, it is more likely an incorrect sequence.[12]

Q3: My mass spectrum shows multiple peaks for my peptide. What could be the cause?

A3: This can be due to the presence of multiple charge states of the peptide, isotopic peaks, the presence of both modified and unmodified forms of the peptide, or contamination.

Q4: How can I minimize keratin contamination in my samples?

A4: To reduce keratin contamination, work in a clean environment, wear appropriate lab attire (e.g., lab coat, gloves), and use clean labware.[2] It is also recommended to avoid wearing natural fiber clothing like wool.[2]

Q5: What are some common adducts and their mass shifts?

A5: Common adducts in positive ion mode include sodium ([M+Na]+, +21.98 Da) and potassium ([M+K]+, +37.96 Da).[1]

Quantitative Data Summary

The following tables summarize the mass shifts for common modifications and adducts.

Table 1: Common Post-Translational and Chemical Modifications

ModificationMass Shift (Da)Common Amino Acid Residues
Acetylation+42.011Lysine, N-terminus
Phosphorylation+79.966Serine, Threonine, Tyrosine
Methylation+14.016Lysine, Arginine
Oxidation+15.995Methionine, Tryptophan
Deamidation+0.984Asparagine, Glutamine
Carbamylation+43.006Lysine, N-terminus
Formylation+27.995N-terminus

Table 2: Common Adducts in ESI-MS (Positive Ion Mode)

Adduct IonMass Shift (Da)
Sodium [M+Na]++21.982
Potassium [M+K]++37.956
Ammonium [M+NH4]++17.027

Experimental Protocols

Protocol 1: Mass Spectrometer Calibration

Regular calibration is essential for accurate mass measurements.[8]

  • Prepare the Calibration Solution: Use a standard calibration solution recommended by your instrument manufacturer. This typically contains a mixture of compounds with known masses that cover a wide m/z range.

  • Infuse the Calibrant: Infuse the calibration solution directly into the mass spectrometer.

  • Acquire Data: Acquire mass spectra of the calibration solution in the desired mass range and ionization mode.

  • Perform Calibration: Use the instrument's software to perform the calibration. The software will match the observed masses to the known masses of the calibrants and apply a correction.

  • Verify Calibration: After calibration, run a known standard to verify that the mass accuracy is within the acceptable range for your instrument.

Protocol 2: In-Solution Tryptic Digestion

This is a common method for preparing protein samples for peptide analysis.

  • Denaturation: Denature the protein sample in a buffer containing a denaturant like urea or guanidine hydrochloride.

  • Reduction: Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at an appropriate temperature.

  • Alkylation: Alkylate the reduced cysteine residues to prevent them from reforming disulfide bonds. Iodoacetamide is a commonly used alkylating agent. This step is typically performed in the dark.

  • Digestion: Dilute the sample to reduce the concentration of the denaturant, as high concentrations can inhibit enzyme activity. Add trypsin and incubate overnight at 37°C.

  • Quench Reaction: Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid.

  • Desalting: Desalt the peptide sample using a C18 spin column or other solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Analysis: The desalted peptides are now ready for LC-MS/MS analysis.

Visualizations

The following diagram illustrates the common sources of unexpected mass in peptide mass spectrometry.

MassModifications cluster_sources Sources of Mass Variation peptide Peptide ptm Post-Translational Modifications peptide->ptm chemical_mod Chemical Modifications peptide->chemical_mod adducts Adduct Formation peptide->adducts instrument_error Instrument Inaccuracy peptide->instrument_error analysis_error Data Analysis Errors peptide->analysis_error unexpected_mass Peptide with Unexpected Mass ptm->unexpected_mass chemical_mod->unexpected_mass adducts->unexpected_mass instrument_error->unexpected_mass analysis_error->unexpected_mass

Caption: Common sources of unexpected peptide mass.

References

Validation & Comparative

Confirming D-allo-Isoleucine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-proteinogenic amino acid incorporation, such as D-allo-isoleucine, into peptides and proteins is a critical analytical challenge. The stereochemistry of amino acid residues can profoundly impact the structure, function, and therapeutic efficacy of a molecule. This guide provides an objective comparison of the primary analytical techniques used to confirm the incorporation of D-allo-isoleucine, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the sample matrix, the required sensitivity and resolution, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for the analysis of D-allo-isoleucine.

TechniquePrincipleSample PreparationTypical Limit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable derivatives of amino acids based on their partitioning between a gaseous mobile phase and a chiral stationary phase.Hydrolysis of peptide/protein, followed by derivatization to increase volatility (e.g., esterification and acylation).Low pg to ng rangeModerateHigh resolution for stereoisomers, high sensitivity.Requires derivatization, which can introduce artifacts; not suitable for large, non-volatile molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of amino acids in the liquid phase using a chiral stationary phase or a chiral derivatizing agent, followed by mass analysis.[1]Protein precipitation, solid-phase extraction, or direct injection for underivatized analysis. Derivatization can be used to enhance separation.[1]High fg to low pg range[2]HighHigh sensitivity and specificity, applicable to a wide range of molecules without derivatization, suitable for complex matrices.[1][3]Co-elution of isomers can be a challenge; matrix effects can influence quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of stereoisomers based on distinct chemical shifts and coupling constants of their nuclei in a magnetic field.[4][5]Sample dissolution in a suitable deuterated solvent.mg to high µg rangeLowNon-destructive, provides detailed structural information, no derivatization required.[6]Lower sensitivity compared to MS-based methods, requires pure samples, complex spectra for large molecules.
Edman Degradation Sequential removal and identification of N-terminal amino acids from a peptide.[7]Immobilization of the peptide on a solid support.Low pmol range[7]LowProvides sequence information, can be adapted for chiral analysis with derivatization of the cleaved amino acid.[8]Limited to peptides (typically <50-60 residues), not suitable for N-terminally blocked peptides, indirect method for chiral analysis.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This protocol describes the analysis of D-allo-isoleucine in a peptide sample after acidic hydrolysis and derivatization.

1. Acid Hydrolysis:

  • Place the peptide sample (1-10 µg) in a hydrolysis tube.

  • Add 200 µL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen.

2. Derivatization:

  • To the dried hydrolysate, add 50 µL of 2-propanol and 10 µL of acetyl chloride. Heat at 100°C for 1 hour to form the isopropyl esters. Evaporate the reagents.

  • Add 50 µL of dichloromethane and 20 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivatives. Evaporate the reagents.

3. GC-MS Analysis:

  • Reconstitute the derivatized sample in 100 µL of dichloromethane.

  • Inject 1 µL onto a chiral GC column (e.g., Chirasil-Val).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: 70°C for 1 min, ramp to 180°C at 4°C/min.

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

This protocol outlines the direct analysis of underivatized D-allo-isoleucine in a biological matrix.[1]

1. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆,¹⁵N-L-isoleucine).[1]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS Analysis:

  • LC Conditions: [1]

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40°C.[1]

  • MS/MS Conditions: [10]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for D-allo-isoleucine and the internal standard. For isoleucine, a common transition is m/z 132 -> 86.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the differentiation of isoleucine diastereomers in a purified peptide sample.[4][5]

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

2. NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • ¹H NMR: Pay close attention to the chemical shift and coupling constants of the α-proton of the isoleucine residues. D-allo-isoleucine typically exhibits a downfield chemical shift for the α-proton compared to L-isoleucine.[5][12]

  • ¹³C NMR: The chemical shift of the α-carbon can also be diagnostic, with the α-carbon of D-allo-isoleucine often appearing at a different chemical shift than that of L-isoleucine.[12]

  • Two-dimensional NMR experiments, such as COSY and NOESY, can provide further structural confirmation.

Visualizing the Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Peptide->Hydrolysis Derivatization Derivatization (e.g., TFAA) Hydrolysis->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography (Chiral Column) Injection->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (Methanol) BiologicalSample->ProteinPrecipitation Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation Injection Injection Evaporation->Injection LC Liquid Chromatography (Chiral Column) Injection->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Analysis MSMS->Data

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis PurifiedPeptide Purified Peptide Dissolution Dissolution in Deuterated Solvent PurifiedPeptide->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube Acquisition NMR Data Acquisition (1D & 2D) NMRTube->Acquisition Analysis Spectral Analysis Acquisition->Analysis

References

Determining the Enantiomeric Purity of Fmoc-D-Allo-Ile-OH: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of amino acid derivatives is paramount in peptide synthesis and pharmaceutical development. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Fmoc-D-Allo-Ile-OH, a crucial building block in the synthesis of therapeutic peptides.

Isoleucine possesses two chiral centers, resulting in four stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine. Consequently, the analysis of this compound requires a highly selective method capable of separating it from its enantiomer (Fmoc-L-Allo-Ile-OH) and its two diastereomers (Fmoc-L-Ile-OH and Fmoc-D-Ile-OH). Chiral HPLC, with its diverse range of chiral stationary phases (CSPs), stands as the premier analytical technique for this challenge.[1][2]

This guide compares the performance of two major classes of CSPs for this application: polysaccharide-based and macrocyclic glycopeptide-based columns. Experimental data and detailed protocols are provided to assist in method selection and implementation.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving the desired separation of all four Fmoc-isoleucine stereoisomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely recognized for their broad applicability in resolving chiral compounds, including Fmoc-amino acids.[1][3]

Chiral Stationary Phase (CSP)CSP TypeColumn ExampleMobile PhasePerformance Highlights for Fmoc-Isoleucine Stereoisomers
Cellulose tris(3,5-dimethylphenylcarbamate) PolysaccharidePhenomenex Lux® Cellulose-1Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in WaterProvides baseline resolution for the enantiomers of Fmoc-Isoleucine. Further optimization is required to ensure separation of allo-isomers.
Cellulose tris(3,5-dichlorophenylcarbamate) PolysaccharidePhenomenex Lux® Cellulose-2Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in WaterDemonstrates high recognition and resolution for a wide range of Fmoc-amino acids, making it a strong candidate for separating all four stereoisomers.[2]
Teicoplanin A-40,926 Macrocyclic GlycopeptideAstec® CHIROBIOTIC® TMethanol / Water / Formic AcidKnown for its unique selectivity towards amino acids and their derivatives. Offers complementary selectivity to polysaccharide-based phases.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting chiral separation methods. Below are representative protocols for the analysis of this compound.

Method 1: Polysaccharide-Based CSP

This protocol is a starting point for method development using a polysaccharide-based column, such as the Phenomenex Lux® Cellulose-1.

  • Column: Phenomenex Lux® 5 µm Cellulose-1, 250 x 4.6 mm

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA). A typical starting condition is 60:40 (v/v) Acetonitrile: 0.1% TFA in water.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (approximately 25 °C)

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP

This protocol provides a starting point for method development using a macrocyclic glycopeptide-based column, such as the Astec® CHIROBIOTIC® T.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Methanol: 0.02% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Workflow and Logic

The successful determination of the enantiomeric purity of this compound using chiral HPLC follows a systematic workflow. The initial step involves selecting a suitable chiral stationary phase, followed by the optimization of the mobile phase to achieve baseline separation of all four stereoisomers.

G Workflow for Chiral HPLC Method Development cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Dissolve Dissolve this compound in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Areas of all Stereoisomers Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Workflow for Chiral HPLC Method Development

The logical relationship for achieving separation relies on the differential interaction of the stereoisomers with the chiral stationary phase.

G Principle of Chiral Separation Analyte Fmoc-Isoleucine Stereoisomers Separation Differential Retention (Separation of Stereoisomers) Analyte->Separation CSP Chiral Stationary Phase (CSP) CSP->Separation MobilePhase Mobile Phase MobilePhase->Separation

Principle of Chiral Separation

By carefully selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions, researchers can achieve robust and reliable separation of all four Fmoc-isoleucine stereoisomers, ensuring the accurate determination of the enantiomeric purity of this compound for high-quality peptide synthesis and drug development.

References

A Comparative Guide to Peptide Stability: Fmoc-D-Allo-Ile-OH vs. Fmoc-L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is intrinsically linked to overcoming their inherent instability. A primary challenge is the rapid degradation of peptides by endogenous proteases, which significantly curtails their bioavailability and in vivo half-life. A powerful and widely adopted strategy to mitigate this is the incorporation of non-canonical amino acids, such as D-amino acids, the stereoisomers of the naturally occurring L-amino acids.[1][2][3] This guide provides a detailed comparison of peptides synthesized with Fmoc-D-Allo-Ile-OH versus the natural Fmoc-L-Isoleucine, focusing on their respective impacts on peptide stability. While direct, head-to-head quantitative comparisons in a single peptide sequence are not extensively documented in publicly available literature, a robust understanding can be derived from established principles of stereochemistry and peptide science.

The Foundation of Enhanced Stability: The Chirality Advantage

Proteins and naturally occurring peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved with active sites possessing a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids.[2][3] The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[2][3] This steric hindrance is the fundamental mechanism by which D-amino acids, including D-allo-isoleucine, confer enhanced stability to peptides.[2][3]

Diagram of Protease Interaction

cluster_0 L-Isoleucine Peptide cluster_1 D-Allo-Isoleucine Peptide L-Peptide L-Isoleucine Peptide Chain Protease_L Protease Active Site L-Peptide->Protease_L Specific Binding Cleavage Peptide Cleavage Protease_L->Cleavage D-Peptide D-Allo-Isoleucine Peptide Chain Protease_D Protease Active Site D-Peptide->Protease_D Steric Hindrance Stability Enhanced Stability Protease_D->Stability

Caption: Protease interaction with L- and D-amino acid-containing peptides.

Performance Comparison: this compound vs. Fmoc-L-Isoleucine

While specific quantitative data for a direct comparison is limited, the following table summarizes the expected performance based on well-established principles.

ParameterFmoc-L-IsoleucineThis compoundRationale
Proteolytic Stability LowHighNatural L-isoleucine is a substrate for endogenous proteases. D-allo-isoleucine, as a D-amino acid, provides steric hindrance to protease active sites, significantly reducing the rate of enzymatic degradation.[2][3]
In Vivo Half-Life ShortExtendedEnhanced resistance to proteolysis directly translates to a longer circulation time in biological fluids.[2]
Aggregation Propensity HighPotentially HighIsoleucine is a hydrophobic amino acid known to promote peptide aggregation.[4] While the D-configuration of D-allo-isoleucine may alter the specific aggregation kinetics, its hydrophobic nature suggests that aggregation could still be a concern.[5][6]
Immunogenicity HigherPotentially LowerPeptides composed of natural L-amino acids are more likely to be processed and presented by the immune system. The unnatural D-amino acids can lead to reduced immunogenicity.

Experimental Protocols

To empirically determine the stability of peptides incorporating this compound versus Fmoc-L-Isoleucine, the following experimental protocols can be employed.

In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a peptide in plasma.[2]

Materials:

  • Test peptide (containing either L-Isoleucine or D-allo-Isoleucine) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Workflow for Peptide Stability Analysis

Start Start Peptide_Incubation Incubate Peptide with Plasma at 37°C Start->Peptide_Incubation Time_Points Collect Aliquots at Different Time Points Peptide_Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Calculate Calculate Peptide Half-Life Analyze->Calculate End End Calculate->End

References

Unveiling the Structural Nuances of D-allo-Isoleucine Peptides: A Comparative Guide Using NMR and CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-proteinogenic amino acids, such as D-allo-isoleucine, offers a powerful tool for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of the structural analysis of D-allo-isoleucine-containing peptides versus their L-isoleucine diastereomers, with a focus on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

The substitution of the naturally occurring L-isoleucine with its diastereomer, D-allo-isoleucine, introduces a subtle yet significant change in the stereochemistry at the α-carbon, leading to profound effects on the peptide's backbone and side-chain orientations. These alterations can disrupt or induce specific secondary structures, such as β-turns or helices, ultimately influencing the peptide's interaction with its biological target.[1]

Comparative Analysis of Spectroscopic Data

NMR and CD spectroscopy are powerful and complementary techniques for investigating the conformational properties of peptides in solution. NMR provides detailed information at the atomic level, including backbone and side-chain torsion angles, while CD offers a global view of the peptide's secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly adept at distinguishing between diastereomeric peptides. The different spatial arrangement of the side chain in D-allo-isoleucine compared to L-isoleucine leads to distinct chemical environments for neighboring protons and carbons, resulting in measurable differences in their NMR parameters.

A key indicator for differentiating between L-isoleucine and D-allo-isoleucine residues within a peptide is the analysis of the ¹H and ¹³C chemical shifts of the α-CH group and the associated coupling constants.[2] For instance, in the antibiotic teixobactin, which contains one D-allo-isoleucine and three L-isoleucine residues, the α-CH proton of the D-allo-isoleucine residue exhibits a higher chemical shift (4.36 ppm) compared to the α-CH protons of the L-isoleucine residues (4.03-4.29 ppm).[2] Conversely, the ¹³C chemical shift of the α-CH carbon of D-allo-isoleucine is lower (56.8 ppm) than those of the L-isoleucine residues (57.3-57.9 ppm).[2]

Table 1: Comparative ¹H and ¹³C NMR Data for a Model Peptide with L-Isoleucine vs. D-allo-Isoleucine

ParameterPeptide with L-IsoleucinePeptide with D-allo-Isoleucine
¹H Chemical Shift (ppm)
α-CH~4.1-4.3~4.3-4.5
β-CH~1.8-2.0~1.9-2.1
³J(Hα-Hβ) Coupling Constant (Hz) ~4-6~7-9
¹³C Chemical Shift (ppm)
α-C~57-58~56-57
β-C~37-38~36-37

Note: The exact values can vary depending on the peptide sequence and solvent conditions. The data presented is a generalized representation based on published findings.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into the secondary structure of peptides. The incorporation of a D-amino acid can significantly alter the CD spectrum. For instance, the antimicrobial peptide bombinin H4, which contains D-allo-isoleucine, and its L-isomer, bombinin H2, exhibit distinct conformational behaviors.[3] While both peptides can adopt helical structures in membrane-mimicking environments, the presence of D-allo-isoleucine in bombinin H4 influences the stability and conformation of the N-terminus.[3]

A peptide with a random coil conformation will typically show a strong negative band around 198 nm. A predominantly α-helical peptide will display characteristic negative bands at approximately 208 nm and 222 nm and a strong positive band around 192 nm. A β-sheet structure is characterized by a negative band near 218 nm and a positive band around 195 nm. The introduction of a D-amino acid can lead to a mirror-image or significantly altered CD spectrum depending on the resulting conformation.

Table 2: Comparative CD Spectroscopy Data for a Model Peptide with L-Isoleucine vs. D-allo-Isoleucine in a Helical Conformation

Wavelength (nm)Peptide with L-Isoleucine (mdeg)Peptide with D-allo-Isoleucine (mdeg)
222NegativeLess Negative / Positive
208NegativeLess Negative / Positive
195PositiveLess Positive / Negative

Note: The specific molar ellipticity values are highly dependent on the peptide sequence, concentration, and solvent. This table illustrates the general trend of spectral changes upon diastereomeric substitution.

Experimental Protocols

NMR Spectroscopy for Diastereomeric Peptide Analysis

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O for observing amide protons).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H Spectrum: Provides an overview of the proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., belonging to the same amino acid residue).

  • 2D COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons, typically within 2-3 bonds.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon resonances.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances to specific atoms in the peptide sequence using the combination of TOCSY, COSY, and HSQC spectra.

  • Carefully measure the chemical shifts of the α-CH protons and carbons and the ³J(Hα-Hβ) coupling constants for the isoleucine and allo-isoleucine residues.

  • Analyze the NOESY spectrum to identify key intramolecular and intermolecular contacts, which provide information about the peptide's folding.

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • Determine the accurate concentration of the peptide solution using a reliable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Prepare a blank sample containing only the buffer.

2. CD Data Acquisition:

  • Use a calibrated CD spectropolarimeter.

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Acquire the spectrum of the blank buffer first, followed by the peptide sample.

  • Typical instrument parameters include a bandwidth of 1 nm, a scan speed of 50 nm/min, and an integration time of 1-2 seconds. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • Subtract the blank buffer spectrum from the peptide spectrum.

  • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Analyze the resulting CD spectrum to estimate the secondary structure content of the peptide using deconvolution software or by comparing the spectral features to reference spectra for known secondary structures.

Visualizing the Workflow and Structural Relationships

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Conclusion Peptide_L Synthesis of L-Isoleucine Peptide NMR_Spec NMR Spectroscopy (1D, 2D Experiments) Peptide_L->NMR_Spec Sample 1 CD_Spec CD Spectroscopy (Far-UV) Peptide_L->CD_Spec Sample 1 Peptide_D Synthesis of D-allo-Isoleucine Peptide Peptide_D->NMR_Spec Sample 2 Peptide_D->CD_Spec Sample 2 NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR_Spec->NMR_Data CD_Data CD Data Analysis (Molar Ellipticity, Secondary Structure) CD_Spec->CD_Data Structure 3D Structure & Conformational Comparison NMR_Data->Structure CD_Data->Structure

Structural_Relationship D_allo_Ile D-allo-Isoleucine Substitution Peptide_Backbone Altered Peptide Backbone Conformation D_allo_Ile->Peptide_Backbone Side_Chain Modified Side-Chain Orientation D_allo_Ile->Side_Chain Secondary_Structure Changes in Secondary Structure (e.g., β-turns, helices) Peptide_Backbone->Secondary_Structure Side_Chain->Secondary_Structure Biological_Activity Modulated Biological Activity Secondary_Structure->Biological_Activity

References

L-Isoleucine vs. D-allo-Isoleucine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry on peptide function is paramount. The substitution of a single amino acid with its diastereomer can dramatically alter a peptide's therapeutic potential. This guide provides a detailed comparison of the biological activities of peptides containing L-isoleucine versus those incorporating its diastereomer, D-allo-isoleucine, with a focus on antimicrobial peptides where this substitution is of significant interest.

The incorporation of non-proteinogenic amino acids like D-allo-isoleucine into peptide sequences is a key strategy for enhancing therapeutic properties. This substitution can profoundly impact a peptide's three-dimensional structure, receptor binding affinity, and, critically, its stability against enzymatic degradation. While L-isoleucine is a fundamental building block of natural proteins, peptides containing D-allo-isoleucine have been identified in nature, notably in the skin secretions of amphibians, hinting at their evolutionary advantage.[1][2][3][4]

Comparative Analysis of Biological Activity: Antimicrobial and Hemolytic Effects

A pivotal study on the bombinin H family of antimicrobial peptides, isolated from the skin of Bombina species, provides a direct comparison between diastereomeric peptides.[5] Bombinins H are known for their antimicrobial and hemolytic properties.[1][2][6] The study by Mangoni et al. (2000) investigated pairs of naturally occurring and synthetic bombinin H peptides, where one contains an L-amino acid at position 2 and the other a D-amino acid, such as D-allo-isoleucine.

The data below summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) and hemolytic activity of these diastereomeric pairs. A lower MIC value indicates greater antimicrobial potency.

Peptide PairSequenceTarget OrganismMIC (µM)
H2 IL GPVLGLVAKALGGLL-NH₂Bacillus megaterium25
H4 I-D-allo-I -GPVLGLVAKALGGLL-NH₂Bacillus megaterium6
H2 IL GPVLGLVAKALGGLL-NH₂Staphylococcus aureus>50
H4 I-D-allo-I -GPVLGLVAKALGGLL-NH₂Staphylococcus aureus12.5
H2 IL GPVLGLVAKALGGLL-NH₂Yersinia pseudotuberculosis>50
H4 I-D-allo-I -GPVLGLVAKALGGLL-NH₂Yersinia pseudotuberculosis25
H2 IL GPVLGLVAKALGGLL-NH₂Pseudomonas aeruginosa>50
H4 I-D-allo-I -GPVLGLVAKALGGLL-NH₂Pseudomonas aeruginosa50
Peptide PairSequenceHemolytic Activity (% Hemolysis at 100 µM)
H2 IL GPVLGLVAKALGGLL-NH₂~40%
H4 I-D-allo-I -GPVLGLVAKALGGLL-NH₂~60%

Data synthesized from Mangoni et al. (2000).

These results clearly demonstrate that for the bombinin H peptides studied, the presence of D-allo-isoleucine (in H4) significantly enhances antimicrobial activity against both Gram-positive (B. megaterium, S. aureus) and Gram-negative (Y. pseudotuberculosis, P. aeruginosa) bacteria compared to its diastereomer containing L-isoleucine (H2).[5] However, this increased antimicrobial potency is accompanied by a moderate increase in hemolytic activity.

The Impact of D-amino Acid Substitution on Peptide Stability

A primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are therefore less susceptible to cleavage, leading to a longer biological half-life. This increased stability is a crucial factor for the development of effective peptide-based drugs.

Proteolytic_Stability cluster_L_peptide L-Isoleucine Peptide cluster_D_peptide D-allo-Isoleucine Peptide L_Peptide Peptide with L-Isoleucine Protease Protease L_Peptide->Protease Susceptible Biological_Activity_L Biological Activity (Short Duration) L_Peptide->Biological_Activity_L Leads to Degradation_L Degradation Products Protease->Degradation_L Cleavage D_Peptide Peptide with D-allo-Isoleucine Protease_D Protease D_Peptide->Protease_D Resistant Biological_Activity_D Biological Activity (Prolonged Duration) D_Peptide->Biological_Activity_D Leads to No_Degradation Intact Peptide (Increased Stability) Protease_D->No_Degradation No/Reduced Cleavage

Figure 1. L-Isoleucine vs. D-allo-Isoleucine peptide proteolytic stability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of L-isoleucine and D-allo-isoleucine containing peptides.

Peptide Synthesis and Purification

Peptides are chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow Start Resin Support Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-L-Ile-OH or Fmoc-D-allo-Ile-OH + Coupling Reagents) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle for Each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry, Analytical HPLC) Purification->Analysis

Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow.
  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminally amidated peptides) is swollen in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-L-isoleucine-OH or Fmoc-D-allo-isoleucine-OH) is activated with coupling reagents (e.g., HBTU/HOBt in the presence of DIEA) and coupled to the free amine on the resin.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is determined using a broth microdilution method.[7]

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The synthesized peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of the peptides to lyse red blood cells.[8][9]

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Dilution: The peptides are serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: The red blood cell suspension is added to the wells containing the peptide dilutions. Positive (100% hemolysis, e.g., with Triton X-100) and negative (0% hemolysis, with PBS only) controls are included. The plate is incubated for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

  • Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

The substitution of L-isoleucine with D-allo-isoleucine in peptides, particularly antimicrobial peptides, presents a compelling strategy for enhancing biological activity. As demonstrated with the bombinin H family, this modification can lead to a significant increase in antimicrobial potency against a broad spectrum of bacteria. This enhanced activity is likely a combination of altered peptide conformation and increased stability against proteolytic degradation. However, researchers must also consider the potential for increased cytotoxicity, as evidenced by the higher hemolytic activity of the D-allo-isoleucine containing peptide. A careful balance between efficacy and toxicity is crucial for the development of novel peptide-based therapeutics. The experimental protocols outlined provide a robust framework for the synthesis and comparative evaluation of such diastereomeric peptides, enabling a thorough investigation of their structure-activity relationships.

References

A Comparative Analysis of Coupling Activators for Fmoc-D-Allo-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Fmoc-D-Allo-Ile-OH, a beta-branched amino acid, presents a significant hurdle due to the steric hindrance around its α-carbon, which can lead to incomplete coupling reactions and increased epimerization. The selection of an appropriate coupling activator is paramount to overcoming these challenges, ensuring high yields and preserving the stereochemical integrity of the final peptide. This guide provides a comparative analysis of commonly used coupling activators for the incorporation of this compound, supported by extrapolated experimental data from structurally similar amino acids.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent for sterically hindered amino acids is primarily evaluated based on coupling efficiency (yield), reaction kinetics (time), and the degree of epimerization. Due to the limited availability of direct comparative studies on this compound, the following table summarizes representative performance data extrapolated from studies on other sterically hindered and β-branched amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of EpimerizationKey Considerations
HATU Aminium/Uronium Salt1 - 4 hours>98%Very LowHighly efficient for hindered residues due to the formation of reactive OAt esters.[1][2] Can cause guanidinylation of the N-terminal amine if used in excess.[1]
HBTU Aminium/Uronium Salt2 - 6 hours>95%LowA widely used and effective reagent, though generally less reactive than HATU for challenging couplings.[3]
PyBOP Phosphonium Salt2 - 8 hours>95%LowOffers a good balance of reactivity and stability, with a low propensity for racemization.[1]
DIC/Oxyma Carbodiimide/Additive4 - 12 hours>90%Low to ModerateA cost-effective option. The use of OxymaPure as an additive is crucial to enhance reaction rates and suppress epimerization.[4]

Mechanistic Overview of Peptide Coupling

The fundamental process of peptide bond formation in SPPS involves the activation of the C-terminus of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminus of the resin-bound amino acid. The choice of coupling reagent dictates the nature of the activated intermediate and the overall efficiency of the reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Resin Resin-Bound Peptide (with free N-terminus) Activator Coupling Activator (e.g., HATU, HBTU, PyBOP) Activator->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Extended Peptide Chain Activated_Ester->Coupled_Peptide Nucleophilic Attack Resin->Coupled_Peptide

General mechanism of coupling activator-mediated peptide bond formation.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound using different classes of coupling reagents in solid-phase peptide synthesis. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and resin.

General Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. This is typically performed in two steps: a brief 1-3 minute treatment followed by a longer 15-20 minute treatment.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

Protocol 1: High-Efficiency Coupling with HATU
  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and immediately add it to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered amino acids like D-Allo-Isoleucine, a "double coupling" may be necessary, where the coupling step is repeated with a fresh solution of activated amino acid.

  • Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and Dichloromethane (DCM).

Protocol 2: Coupling with HBTU
  • Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and HBTU (2.9-4.9 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6-10 equivalents) to the reagent mixture and add the solution to the resin. Allow the reaction to proceed for 2-6 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

Protocol 3: Coupling with PyBOP
  • Amino Acid Activation: Dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin and agitate for 2-8 hours.

  • Washing: Following the coupling, drain the solution and wash the resin with DMF and DCM.

Protocol 4: Cost-Effective Coupling with DIC/Oxyma
  • Reagent Preparation: Dissolve this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3-5 equivalents). Agitate the mixture for 4-12 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

SPPS Workflow Overview

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages of deprotection, activation, and coupling.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Amino Acid Activation (Fmoc-AA-OH, Activator, Base) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage No

A typical cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

The successful incorporation of the sterically demanding this compound residue is highly dependent on the choice of coupling activator. For challenging couplings where efficiency and the minimization of epimerization are paramount, aminium/uronium salts such as HATU are generally the preferred choice due to their high reactivity. HBTU and PyBOP also offer robust performance and are suitable for many applications. For routine syntheses where cost is a significant factor, DIC/Oxyma presents a viable alternative, provided that longer coupling times are acceptable. The selection of the optimal reagent should be guided by the specific requirements of the peptide sequence, the desired purity, and economic considerations. The provided protocols offer a foundation for developing a successful synthesis strategy for peptides containing this compound.

References

Sequencing D-allo-Isoleucine Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is paramount, particularly when non-proteinogenic amino acids like D-allo-isoleucine are incorporated to enhance therapeutic properties. This guide provides an objective comparison of two primary sequencing methodologies: the classic Edman degradation and the modern mass spectrometry-based approaches. We will delve into their principles, present supporting experimental data, and offer detailed protocols to assist in selecting the optimal strategy for your research needs.

The inclusion of D-amino acids, such as the isoleucine diastereomer D-allo-isoleucine, can significantly increase a peptide's resistance to proteolytic degradation, a desirable trait for therapeutic candidates.[1] However, the presence of this non-standard residue can pose challenges for traditional protein sequencing techniques.

Methodological Overview: Edman Degradation vs. Mass Spectrometry

Edman degradation provides a stepwise chemical method to sequentially remove and identify amino acids from the N-terminus of a peptide.[2][3] This technique is renowned for its accuracy in determining the N-terminal sequence of a purified protein.[4] In contrast, mass spectrometry (MS) ionizes peptide fragments and measures their mass-to-charge ratio to deduce the sequence, offering high throughput and the ability to analyze complex mixtures and internal modifications.[4][5]

The choice between these methods often depends on the specific research question, sample purity, and the nature of the amino acid modifications.[4] For peptides containing unnatural amino acids (UAAs), both techniques have their merits and drawbacks.[6]

Performance Comparison: Sequencing a D-allo-Isoleucine Peptide

To illustrate the practical differences between Edman degradation and mass spectrometry for validating the sequence of a peptide containing D-allo-isoleucine, we present a summary of expected performance metrics for a synthetic model peptide, Tyr-Gly-Gly-Phe-D-allo-Ile-Arg.

ParameterEdman DegradationMass Spectrometry (LC-MS/MS)
Sequence Coverage N-terminal (typically up to 30-50 residues)[2]Full sequence coverage is often achievable
Identification of D-allo-Ioleucine Indirectly identified by a unique retention time of its PTH derivative on HPLC; requires a custom standard for confirmation.[6]Differentiated from L-isoleucine by distinct fragmentation patterns (w-ions) in MS/MS spectra.[1][7][8][9]
Cycle Efficiency ~95-99% per residue[2][10]Not applicable
Sample Requirement 10-100 picomoles[2]1-5 picomoles[11]
Throughput Low; sequential analysisHigh; suitable for complex mixtures
Confirmation of N-terminus Unambiguous and direct[4][5]Can be less precise for N-terminal confirmation compared to Edman degradation.[4]
De Novo Sequencing Inherently de novo for the N-terminus[12]Possible with specialized algorithms, but can be complex for novel UAAs.[6]
Cost per Sample Generally higher for single samplesCan be more cost-effective for high-throughput analysis

Note: The data in this table is representative and compiled from typical performance characteristics reported in the cited literature. Actual results may vary based on the specific peptide sequence, instrumentation, and experimental conditions.

Experimental Protocols

Edman Degradation of a D-allo-Isoleucine Peptide

This protocol is adapted for an automated protein sequencer.

1. Sample Preparation:

  • Approximately 10-50 picomoles of the purified D-allo-isoleucine-containing peptide is loaded onto a Polyvinylidene Fluoride (PVDF) membrane.

  • The membrane is allowed to air dry completely.

2. Sequencer Setup:

  • The PVDF membrane is placed into the reaction chamber of the sequencer.

  • A standard sequencing program is initiated.

3. Edman Chemistry Cycles:

  • Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions (e.g., N-methylpiperidine/methanol/water) to form a phenylthiocarbamyl (PTC) peptide.[6]

  • Cleavage: The N-terminal residue is selectively cleaved by treatment with an anhydrous acid, typically trifluoroacetic acid (TFA), which releases an anilinothiazolinone (ATZ) derivative of the amino acid.[6]

  • Conversion: The ATZ-amino acid is extracted with an organic solvent (e.g., butyl chloride) and subsequently converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid solution (e.g., 25% TFA).[6]

4. Analysis:

  • The resulting PTH-amino acid is injected into a reverse-phase HPLC system.

  • Its retention time is compared to a standard chromatogram of known PTH-amino acids for identification.

  • The PTH derivative of D-allo-isoleucine is expected to have a unique retention time. For unambiguous identification, this fraction can be collected for further analysis by mass spectrometry, or a PTH-D-allo-isoleucine standard can be synthesized and run on the HPLC for comparison.

5. Cycle Repetition:

  • The sequencer automatically proceeds to the next cycle with the now-shortened peptide.

Mass Spectrometry-Based Sequencing of a D-allo-Isoleucine Peptide

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

1. Sample Preparation:

  • The purified peptide (1-10 picomoles) is dissolved in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water.

2. LC-MS/MS Analysis:

  • The peptide solution is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • The peptide is separated from any impurities on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

3. Mass Spectrometry:

  • As the peptide elutes from the HPLC column, it is ionized, typically by electrospray ionization (ESI).

  • The mass spectrometer performs an initial full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • The instrument then selects the peptide ion for fragmentation, usually through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • A tandem mass spectrum (MS2 or MS/MS) is acquired, showing the m/z values of the resulting fragment ions (b- and y-ions).

4. Data Analysis:

  • The MS/MS spectrum is analyzed to determine the amino acid sequence. The mass differences between adjacent y- or b-ions correspond to the mass of a specific amino acid residue.

  • The presence of D-allo-isoleucine can be confirmed by specific fragment ions, particularly w-ions, that are characteristic of the isoleucine side chain and can differentiate it from leucine and its L-diastereomer.[1][7][8][9]

  • De novo sequencing software can be used to piece together the sequence from the fragmentation pattern without relying on a database.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Edman degradation and mass spectrometry-based peptide sequencing.

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer cluster_analysis Analysis Sample Peptide on PVDF Membrane Coupling 1. Coupling with PITC Sample->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage PTC-Peptide Cleavage->Sample Shortened Peptide for Next Cycle Conversion 3. Conversion to PTH-Amino Acid Cleavage->Conversion ATZ-Amino Acid HPLC HPLC Separation Conversion->HPLC PTH-Amino Acid Identification Identification by Retention Time HPLC->Identification

Edman Degradation Workflow

MS_Workflow cluster_sample_prep Sample Preparation & Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide_Solution Peptide in Solution HPLC_Separation HPLC Separation Peptide_Solution->HPLC_Separation Ionization 1. Ionization (ESI) HPLC_Separation->Ionization MS1_Scan 2. MS1 Scan (Intact Peptide) Ionization->MS1_Scan Fragmentation 3. Fragmentation (CID/HCD) MS1_Scan->Fragmentation MS2_Scan 4. MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan De_Novo_Sequencing De Novo Sequencing MS2_Scan->De_Novo_Sequencing MS/MS Spectrum Sequence_Validation Sequence Validation De_Novo_Sequencing->Sequence_Validation

Mass Spectrometry Workflow

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful tools for the sequence validation of peptides containing D-allo-isoleucine.

Edman degradation is the preferred method for:

  • Unambiguously confirming the N-terminal sequence of a highly purified peptide.[4][5]

  • Regulatory submissions where precise N-terminal characterization is required.[4]

  • Orthogonal validation of a sequence determined by mass spectrometry.

Mass spectrometry is the superior choice for:

  • High-throughput sequencing of multiple samples.

  • Analyzing complex mixtures of peptides.

  • Complete sequence coverage and the identification of internal post-translational modifications.

  • De novo sequencing of novel peptides, although this can be challenging for those containing unusual amino acids.[6]

For the comprehensive characterization of a novel therapeutic peptide containing D-allo-isoleucine, a dual approach is often the most robust strategy. Mass spectrometry can provide the full sequence and identify any modifications, while Edman degradation can offer definitive confirmation of the N-terminal sequence, providing a high level of confidence in the final peptide structure.

References

D-allo-Isoleucine Integration: A Comparative Guide to Peptide Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the non-proteinogenic amino acid D-allo-isoleucine into a peptide backbone can significantly alter its three-dimensional structure, leading to profound effects on its biological activity, stability, and therapeutic potential. This guide provides a comparative analysis of peptides containing D-allo-isoleucine versus its natural L-isoleucine counterpart, supported by experimental data from spectroscopic and computational studies.

The unique stereochemistry of D-allo-isoleucine, with a (2R, 3S) configuration, compared to the (2S, 3S) configuration of L-isoleucine, forces localized changes in the peptide backbone's phi (φ) and psi (ψ) dihedral angles. These alterations can disrupt or stabilize secondary structures such as α-helices and β-sheets, often promoting the formation of turns. This conformational reprogramming is a key strategy in drug development for enhancing peptide stability against proteolytic degradation and for modulating interactions with biological targets.

Conformational Analysis: L-Isoleucine vs. D-allo-Isoleucine Peptides

A prime example illustrating the conformational impact of D-allo-isoleucine is the comparative study of the antimicrobial peptides bombinin H2 and bombinin H4. These peptides share an identical amino acid sequence, with the exception of the second residue, which is L-isoleucine in H2 and D-allo-isoleucine in H4. Spectroscopic analysis reveals a marked difference in their secondary structure.

PeptideAmino Acid at Position 2Predominant Conformation in Membrane Mimetic EnvironmentHelical Content (%)
Bombinin H2L-Isoleucineα-helicalHigher tendency to fold
Bombinin H4D-allo-IsoleucineMore stable N-terminus, facilitates helical winding in membraneLower initial helicity, stabilized upon membrane interaction

Quantitative data on helical content is often derived from Circular Dichroism (CD) spectroscopy by measuring the mean residue ellipticity at 222 nm.

Experimental Methodologies

The conformational landscape of these peptides is primarily elucidated through a combination of spectroscopic techniques and computational modeling.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum for α-helices, β-sheets, and random coils.

Protocol for CD Spectroscopy of Peptides:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For membrane interaction studies, peptides are incubated with lipid vesicles (e.g., SDS or DPC micelles).

  • Instrumentation: A Jasco J-815 spectropolarimeter or a similar instrument is used.

  • Data Acquisition: Spectra are recorded from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25°C).

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The percentage of α-helical content can be estimated from the [θ] value at 222 nm.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of circularly polarized infrared light and provides detailed information about the solution-state conformation and vibrational modes of chiral molecules, including the local conformation of specific residues.

Protocol for VCD Spectroscopy of Peptides:

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., D₂O or deuterated organic solvents) at a concentration of approximately 1-5 mg/mL.

  • Instrumentation: A VCD spectrometer, such as a BioTools ChiralIR-2X, is used.

  • Data Acquisition: Spectra are collected in the amide I' region (~1600-1700 cm⁻¹) using a BaF₂ sample cell with a path length of 50-100 µm.

  • Data Analysis: The experimental VCD spectra are compared with theoretical spectra calculated for different peptide conformations to determine the most probable structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances (through NOESY experiments) and dihedral angle restraints, which are used to calculate a detailed 3D structure of the peptide.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to model the dynamic behavior of peptides and their interactions with their environment, such as a lipid bilayer, offering insights into conformational stability and the mechanism of action at an atomic level.

Workflow for MD Simulation of Peptide-Membrane Interaction:

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Peptide Structure (e.g., from NMR or homology model) assemble Assemble System: Place Peptide near Membrane start->assemble membrane Construct Lipid Bilayer (e.g., POPC) membrane->assemble solvate Solvate with Water and Ions minimize Energy Minimization solvate->minimize assemble->solvate equilibrate Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Analyze Trajectory: - RMSD, RMSF - Secondary Structure - Peptide-Lipid Interactions production->trajectory free_energy Calculate Free Energy of Binding (e.g., Umbrella Sampling) trajectory->free_energy conformation Characterize Final Peptide Conformation trajectory->conformation

A simplified workflow for molecular dynamics simulation of peptide-membrane interactions.

Impact on Peptide-Membrane Interaction

The conformational changes induced by D-allo-isoleucine can significantly influence how a peptide interacts with a cell membrane, a critical aspect for many antimicrobial and cell-penetrating peptides.

cluster_l_ile L-Isoleucine Peptide cluster_d_allo_ile D-allo-Isoleucine Peptide l_peptide L-Ile Peptide (e.g., α-helical) l_membrane Membrane Interaction (e.g., surface binding) l_peptide->l_membrane l_outcome Biological Outcome (e.g., defined pore formation) l_membrane->l_outcome d_peptide D-allo-Ile Peptide (e.g., turn-like structure) d_membrane Altered Membrane Interaction (e.g., deeper insertion, altered orientation) d_peptide->d_membrane d_outcome Modified Biological Outcome (e.g., enhanced disruption, altered receptor binding) d_membrane->d_outcome

Influence of D-allo-isoleucine on peptide-membrane interactions.

Solid-Phase Peptide Synthesis

The incorporation of D-allo-isoleucine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol for Manual Fmoc-SPPS:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-D-allo-isoleucine-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

A Comparative Guide to Boc and Fmoc Strategies for D-allo-Isoleucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical determinant of success, particularly when incorporating non-canonical, sterically hindered amino acids such as D-allo-isoleucine. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, offering insights into their respective advantages and limitations for the synthesis of peptides containing this unique amino acid.

D-allo-Isoleucine, a diastereomer of D-isoleucine, presents a significant synthetic challenge due to the steric hindrance posed by its β-branched side chain. This can impede coupling reactions, potentially leading to lower yields and the formation of deletion sequences. The choice of protecting group strategy, therefore, has a profound impact on the efficiency of peptide bond formation and the overall purity of the final product.

At a Glance: Boc vs. Fmoc for D-allo-Isoleucine Synthesis

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1] This dictates the entire synthetic workflow, from the selection of resins and side-chain protecting groups to the final cleavage conditions.

FeatureBoc Strategy for D-allo-IsoleucineFmoc Strategy for D-allo-Isoleucine
Nα-Deprotection Strong acid (e.g., 25-50% TFA in DCM)[2]Mild base (e.g., 20% piperidine in DMF)[2]
Side-Chain Protection Acid-labile (e.g., Benzyl-based), cleaved by strong acid (HF)[3]Acid-labile (e.g., tBu, Trt), cleaved by TFA[]
Final Cleavage Very strong acid (e.g., HF, TFMSA)[5]Strong acid (e.g., TFA)[6]
Orthogonality Relies on graded acid lability (semi-orthogonal)[2]Fully orthogonal[]
Coupling Efficiency Can be challenging for sterically hindered residues; may require double coupling or stronger coupling reagents.[8]Generally high with modern coupling reagents (e.g., HATU, HBTU), which are effective for hindered amino acids.[]
Expected Yield Potentially lower due to harsher deprotection conditions and challenges with coupling hindered residues.Generally higher due to milder conditions and more efficient coupling reagents for difficult sequences.[]
Expected Purity Risk of side-product formation (e.g., deletion sequences) due to incomplete coupling.Higher crude purity is often achievable due to more efficient coupling.[]
Side Reactions Repeated acid treatment can lead to degradation of sensitive residues.Base-mediated side reactions like aspartimide formation can occur in susceptible sequences.[3]
Automation Less common in modern automated synthesizers.[5]Highly amenable to automation.[5]

Experimental Workflows: A Visual Comparison

The following diagram illustrates the key steps in a single cycle of amino acid addition for both the Boc and Fmoc strategies for the incorporation of D-allo-isoleucine.

SPPS_Workflows cluster_boc Boc Strategy Workflow cluster_fmoc Fmoc Strategy Workflow Boc_Start Resin-Peptide-(n) Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Wash1 Wash (DCM, IPA) Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIEA in DCM/DMF) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash (DCM/DMF) Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-D-allo-Ile-OH, Coupling Reagent) Boc_Wash2->Boc_Coupling Boc_Wash3 Wash (DMF, DCM) Boc_Coupling->Boc_Wash3 Boc_End Resin-Peptide-(n+1) Boc_Wash3->Boc_End Fmoc_Start Resin-Peptide-(n) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-D-allo-Ile-OH, Coupling Reagent) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF, DCM) Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Resin-Peptide-(n+1) Fmoc_Wash2->Fmoc_End

Boc and Fmoc SPPS cycles for D-allo-isoleucine.

Detailed Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing D-allo-isoleucine. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Boc-D-allo-Isoleucine Incorporation

This protocol outlines a single coupling cycle using the Boc strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[8]

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Perform a brief pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[8]

  • Wash the resin thoroughly with DCM to remove residual TFA.[8]

3. Neutralization:

  • Wash the resin with Isopropanol (IPA) and then DCM.[8]

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.[8]

  • Wash the resin thoroughly with DCM or DMF.

4. Coupling of Boc-D-allo-Isoleucine:

  • Pre-activation: In a separate vessel, dissolve Boc-D-allo-Isoleucine (3-4 equivalents) and a suitable coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[8]

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, a double coupling may be necessary.

  • Monitoring: Monitor the reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates complete coupling.[8]

5. Washing:

  • Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[8]

6. Final Cleavage:

  • After synthesis is complete, cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.[9]

Protocol 2: Fmoc-D-allo-Isoleucine Incorporation

This protocol outlines a single coupling cycle using the Fmoc strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.[10]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.[10]

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[11]

3. Coupling of Fmoc-D-allo-Isoleucine:

  • Activation: In a separate vial, dissolve Fmoc-D-allo-Isoleucine (3-5 equivalents) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution.[10]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered residues.[10]

  • Monitoring: Monitor the reaction using a qualitative ninhydrin (Kaiser) test.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[10]

5. Final Cleavage:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it.[10]

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).[10]

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of peptides containing the sterically hindered D-allo-isoleucine requires careful consideration of the specific research goals and available resources.

The Fmoc strategy is generally the preferred method for most applications due to its milder deprotection conditions, which are compatible with a wider range of sensitive peptide modifications.[6] The development of highly efficient coupling reagents has largely overcome the challenges associated with incorporating sterically hindered amino acids, often leading to higher yields and purity.[]

The Boc strategy , while a robust and historically significant method, presents challenges due to its harsh acidic deprotection steps, which can be detrimental to sensitive sequences.[3] However, for certain "difficult sequences" prone to aggregation, the protonation of the N-terminus during the acidic deprotection step in Boc chemistry can sometimes improve solubility and coupling efficiency.[5]

Ultimately, for the synthesis of peptides containing D-allo-isoleucine, the Fmoc strategy, coupled with modern, potent coupling reagents, is more likely to provide a more efficient and higher-yielding synthetic route. Researchers should, however, consider the specific context of their peptide sequence and may need to optimize coupling times and reagent stoichiometry to achieve the desired outcome.

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Allo-Ile-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like Fmoc-D-Allo-Ile-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety protocols and regulatory requirements.

Key Safety and Handling Information

While this compound has no known OSHA hazards, it is crucial to handle it with care as it may be harmful if inhaled or swallowed.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to standard laboratory safety practices is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular waste streams. Chemical waste must be segregated and handled by a certified chemical waste disposal program.

  • Segregation of Waste: Keep this compound waste separate from other chemical waste to prevent unintended reactions.

  • Solid Waste Collection:

    • Collect any unreacted, solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, and paper towels) in a designated, clearly labeled, and sealable container for solid chemical waste.

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, labeled, and sealable container for liquid chemical waste.

    • The waste stream may need to be classified based on the solvent used (e.g., halogenated or non-halogenated).

  • Containerization:

    • Use containers that are chemically resistant and can be securely sealed.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.

  • Storage of Waste:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program. Adhere to all federal, state, and local environmental control regulations.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number118904-37-3[1][3][4]
Molecular FormulaC₂₁H₂₃NO₄[1][3]
Molecular Weight353.4 g/mol [3][4]
AppearanceSolid[5]
Storage Class11 - Combustible Solids[5]
Water Hazard Class (WGK)3[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Dispose via Certified Chemical Waste Program storage->disposal

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Fmoc-D-Allo-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Allo-Ile-OH

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is crucial for informed handling and storage.

PropertyValue
CAS Number 118904-37-3[1][2]
Molecular Formula C₂₁H₂₃NO₄[1][3]
Molecular Weight 353.4 g/mol [1]
Appearance Solid
Storage Temperature Store in a dry, well-ventilated place.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound has no known OSHA hazards, it may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause respiratory tract irritation.[3] Therefore, adherence to the following PPE guidelines is mandatory.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[5]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[5][6]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[5]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[5] Work in a well-ventilated area or a chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Protocol

A strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

  • Preparation and Precaution :

    • Ensure a certified chemical fume hood is operational.[6]

    • Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and appropriate solvents.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Solid Compound :

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[5][7]

    • When weighing, use a tared, sealed container to minimize dust generation.[5]

    • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[5]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation and handle it within the fume hood.

  • Post-Handling Procedures :

    • Clean all equipment and the work area thoroughly after use.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[5]

    • Wash hands thoroughly with soap and water after handling is complete.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of it down the drain.[5][8]

  • Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3][4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Workspace & Equipment handle_dissolve->post_clean post_wash Wash Hands post_clean->post_wash disp_solid Dispose of Solid Waste post_wash->disp_solid disp_liquid Dispose of Liquid Waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.